Methyl 2-amino-5-propylthiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFWXWFBGVLSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666486 | |
| Record name | Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649736-98-1 | |
| Record name | Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 2-amino-5-propylthiazole-4-carboxylate" physical and chemical properties
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 2-amino-5-propylthiazole-4-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, properties, synthesis, and potential therapeutic applications, with a focus on data presentation, experimental protocols, and visual representations of key processes.
Core Chemical Information
This compound is a substituted aminothiazole with the molecular formula C₈H₁₂N₂O₂S.[1] Its structure features a central thiazole ring, which is a common scaffold in medicinal chemistry known for a wide range of biological activities.[2][3]
Physical and Chemical Properties
Quantitative data for this compound and its close structural analogs are summarized below. It is important to note that while some data for the target compound is available, other properties are extrapolated from related molecules and should be considered as estimates.
| Property | This compound | Methyl 2-amino-5-isopropylthiazole-4-carboxylate (Analog) | Ethyl 2-amino-4-methylthiazole-5-carboxylate (Analog) |
| CAS Number | 649736-98-1[1] | 81569-25-7[4] | 7210-76-6[5] |
| Molecular Formula | C₈H₁₂N₂O₂S[1] | C₈H₁₂N₂O₂S[4] | C₇H₁₀N₂O₂S[5] |
| Molecular Weight | 200.26 g/mol [1] | 200.26 g/mol [4] | 186.23 g/mol [5] |
| Boiling Point | 352.1±30.0 °C at 760 mmHg (Predicted)[2] | Not Available | Not Available |
| Melting Point | Not Available | Solid (form)[4] | 176-180 °C[5] |
| Appearance | Not Available | Solid[4] | Solid[5] |
| Solubility | Not Available | Not Available | Not Available |
| Storage | Keep in dark place, store at 2-8°C[2] | Combustible Solids[4] | Not Available |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, a key intermediate is a substituted α-halo-β-ketoester.
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The synthesis of this compound can be achieved by reacting a suitable α-halo-β-ketoester with thiourea. The following diagram illustrates the general workflow of the Hantzsch thiazole synthesis adapted for this specific compound.
Caption: Hantzsch thiazole synthesis workflow for the target compound.
Detailed Experimental Protocol (Adapted from Isopropyl Analog Synthesis)
This protocol is adapted from the synthesis of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate and can be modified for the preparation of the propyl analog.
Materials:
-
Methyl 2-chloro-3-oxohexanoate (starting α-halo-β-ketoester)
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in absolute ethanol.
-
Addition of Ketoester: To the stirred solution, add methyl 2-chloro-3-oxohexanoate (1 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectral Data (Predicted)
| Spectroscopy | Predicted Characteristic Peaks |
| ¹H NMR | Signals corresponding to the propyl group (triplet and two multiplets), a singlet for the methyl ester protons, and a broad singlet for the amino protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the thiazole ring, and carbons of the propyl and methyl groups. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, and C=N and C-S stretching of the thiazole ring. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 200.26. |
Biological Activity and Potential Applications
Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.
General Biological Significance of 2-Aminothiazoles
The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, found in numerous compounds with diverse therapeutic applications. These include antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents.[3][6][7] The versatility of this scaffold allows for structural modifications to optimize potency and selectivity for various biological targets.
Potential Signaling Pathway Involvement
Given the known anticancer and anti-inflammatory properties of many 2-aminothiazole derivatives, it is plausible that this compound could interact with various signaling pathways implicated in these disease states. One such general pathway is the inflammatory signaling cascade.
Caption: Potential interaction with a generic inflammatory signaling pathway.
Conclusion
This compound is a promising heterocyclic compound with potential applications in medicinal chemistry. This guide has provided an overview of its known and predicted properties, a detailed synthetic protocol, and a discussion of its potential biological significance. Further experimental investigation is warranted to fully elucidate its physicochemical properties, spectral characteristics, and therapeutic potential. The information and protocols presented herein serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.
References
- 1. This compound [chembk.com]
- 2. cas 649736-98-1|| where to buy this compound [chemenu.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Methyl 2-Amino-5-isopropylthiazole-4-carboxylate 81569-25-7 [sigmaaldrich.com]
- 5. Ethyl 2-amino-4-methylthiazole-5-carboxylate 97 7210-76-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Biological Activity of 2-Aminothiazole Derivatives: A Focus on Anticancer and Antimicrobial Potential
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several clinically approved drugs.[1][2] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] This technical guide provides a comprehensive overview of the biological activity of 2-aminothiazole derivatives, with a particular focus on their anticancer and antimicrobial properties. While this guide focuses on the broader class of 2-aminothiazole derivatives, the principles and findings discussed herein are directly applicable to understanding the potential biological activities of "Methyl 2-amino-5-propylthiazole-4-carboxylate" and its derivatives.
Anticancer Activity
A significant body of research has highlighted the potent cytotoxic effects of 2-aminothiazole derivatives across a wide range of human cancer cell lines.[1][4] The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), and the data from various studies are summarized below.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM[5] |
| Compound 73b | H1299 (Lung) | 4.89 µM[4] |
| Compound 73b | SHG-44 (Glioma) | 4.03 µM[4] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 µM[1] |
| TH-39 | K562 (Leukemia) | 0.78 µM[1] |
| OMS5 | A549 (Lung) | 22.13 µM[6] |
| OMS14 | MCF-7 (Breast) | 61.03 µM[6] |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 µM[7] |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 µM[7] |
| Thiazole Chalcone 2e | OVCAR-3 (Ovarian) | 1.55 µM (GI50)[8] |
| Thiazole Chalcone 2e | MDA-MB-468 (Breast) | 2.95 µM (GI50)[8] |
| Compound 8b | HeLa (Cervical) | 1.65 µM[9] |
| Compound 8l | SiHa (Cervical) | 8.60 µM[9] |
Antimicrobial Activity
In addition to their anticancer properties, 2-aminothiazole derivatives have shown promise as antimicrobial agents.[10][11] They have been evaluated against various strains of bacteria and fungi, demonstrating a range of activities.
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) of selected 2-aminothiazole derivatives against multidrug-resistant (MDR) bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| Compound 2a | Staphylococcus epidermidis (Gram-positive) | 250[12] |
| Compound 2b | Pseudomonas aeruginosa (Gram-negative) | 375[12] |
| Compound 2d | Staphylococcus aureus (Gram-positive) | 250[12] |
| Compound 2g | Escherichia coli (Gram-negative) | 375[12] |
Mechanism of Action in Cancer
The anticancer effects of 2-aminothiazole derivatives are attributed to their ability to modulate various cellular processes, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1]
Induction of Apoptosis
Numerous studies have confirmed that 2-aminothiazole derivatives can trigger programmed cell death in cancer cells.[1] A key mechanism involves the modulation of the Bcl-2 family of proteins, where some derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[1]
Cell Cycle Arrest
2-aminothiazole derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phases.[1] This prevents the cancer cells from progressing through the division cycle.
Inhibition of Signaling Pathways
Several 2-aminothiazole derivatives have been identified as inhibitors of various protein kinases that are crucial components of cellular signaling pathways often dysregulated in cancer.[2][3] One of the key pathways targeted is the PI3K/Akt/mTOR pathway, which is vital for cell growth, proliferation, and survival.[13]
Experimental Protocols
Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)
A common method for synthesizing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.
-
Thiosemicarbazone Formation: A substituted ketone (1 mmol) is reacted with thiosemicarbazide (1.1 mmol) in ethanol in the presence of a catalytic amount of hydrochloric acid. The mixture is refluxed for 4-6 hours and monitored by Thin Layer Chromatography (TLC). The resulting thiosemicarbazone is precipitated in ice-cold water, filtered, and dried.[13]
-
Cyclization: The dried thiosemicarbazone (1 mmol) is suspended in ethanol, and an α-haloketone (e.g., ethyl bromopyruvate) (1 mmol) is added. The mixture is heated to reflux for 8-10 hours.[13]
-
Work-up and Purification: After cooling, the reaction mixture is neutralized. The crude product is precipitated, filtered, washed, and dried. Purification is typically achieved by column chromatography on silica gel.[13]
In Vitro Anticancer Activity Evaluation
The following workflow outlines a typical procedure for screening the anticancer activity of novel 2-aminothiazole derivatives.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay widely used to assess cell viability and proliferation.[1][2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.[13]
-
Compound Treatment: The cells are treated with various concentrations of the 2-aminothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).[2][13]
-
MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize the MTT into a purple formazan product.[2]
-
Formazan Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[2][13]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.[13]
Conclusion
2-Aminothiazole derivatives represent a versatile and promising class of compounds in the development of novel therapeutic agents. Their potent anticancer activity against a broad range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through various mechanisms, underscores their therapeutic potential.[1] Furthermore, their emerging antimicrobial activities suggest a broader utility for these compounds in treating infectious diseases. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new derivatives, such as those based on the "this compound" scaffold, and for further exploration of their mechanisms of action. Future research in this area will likely focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to validate the therapeutic efficacy of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The 2-Amino-5-Alkylthiazole-4-Carboxylate Scaffold: A Comprehensive Analysis of Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a cornerstone in medicinal chemistry, is present in a multitude of biologically active compounds. Among its derivatives, the methyl 2-amino-5-alkylthiazole-4-carboxylate scaffold has emerged as a promising template for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this chemical series, with a particular focus on its applications in antimicrobial and anticancer research. Detailed experimental protocols and visual representations of key synthetic and logical frameworks are included to facilitate further investigation and drug development efforts.
Core Structure and Points of Diversification
The fundamental structure of methyl 2-amino-5-propylthiazole-4-carboxylate serves as our reference point. The SAR exploration revolves around modifications at three key positions: the 2-amino group (R1), the 4-carboxylate group (R2), and the 5-propyl group (R3). Understanding the impact of substitutions at these sites is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Key diversification points on the 2-aminothiazole-4-carboxylate scaffold.
Structure-Activity Relationship Insights
The biological activity of this class of compounds is significantly influenced by the nature of the substituents at the R1, R2, and R3 positions. The following sections summarize the key SAR findings from various studies.
Anti-tubercular Activity
A notable study identified the 2-aminothiazole-4-carboxylate scaffold as a promising template for developing new anti-tubercular agents.[1][2] The research focused on analogs of the natural antibiotic thiolactomycin (TLM) and their activity against Mycobacterium tuberculosis H37Rv and the enzyme β-ketoacyl-ACP synthase (mtFabH).[1][2]
Table 1: SAR of 2-Aminothiazole-4-Carboxylate Derivatives against M. tuberculosis and mtFabH [1]
| Compound ID | R1 (2-position) | R3 (5-position) | M. tuberculosis H37Rv MIC (µg/mL) | mtFabH IC50 (µg/mL) |
| 1 | -NH2 | -CH2Ph | 0.06 | >200 |
| 2 | -NHCOCH2Br | -Ph | >200 | 1.3 ± 0.1 |
| 3 | -NHCOCH2Br | 3-Cl-Ph | >200 | 0.95 ± 0.05 |
| 4 | -NH2 | -Ph | 25 | >200 |
| 5 | -NH2 | 3-Cl-Ph | 12.5 | >200 |
-
2-Amino Group (R1): An unsubstituted 2-amino group appears crucial for whole-cell activity against M. tuberculosis.[1] Acylation with an electrophilic group like bromoacetyl shifts the activity towards enzymatic inhibition of mtFabH, but abrogates whole-cell activity.[1]
-
5-Position (R3): Lipophilic and aromatic substituents at the 5-position are well-tolerated and can enhance anti-tubercular potency.[1] The 5-benzyl substituted analog (Compound 1) was found to be the most potent inhibitor of M. tuberculosis H37Rv.[1][2] The presence of a chlorine atom on the phenyl ring at the 5-position (Compound 5 vs. 4) improved whole-cell activity.[1]
Kinase Inhibition
The 2-aminothiazole scaffold is a well-established template for kinase inhibitors.[3] For instance, Dasatinib, a potent pan-Src kinase inhibitor, features a 2-aminothiazole core.[3] While specific data for this compound as a kinase inhibitor is limited, broader SAR studies on related series offer valuable insights. Generally, the 2-amino group acts as a key hydrogen bond donor, interacting with the hinge region of the kinase. The substituents at the 4- and 5-positions explore different pockets of the ATP-binding site, influencing potency and selectivity.
Antimicrobial and Antioxidant Activities
Derivatives of the 2-aminothiazole core have demonstrated a wide range of other biological activities, including antimicrobial and antioxidant effects.[4][5] Modifications at the 2-amino position, such as the formation of Schiff bases or amides, have yielded compounds with significant radical scavenging potential and activity against various bacterial and fungal strains.[6][7] The nature of the substituent at the 5-position also plays a role in modulating these activities.[4][5]
Experimental Protocols
General Synthesis of Methyl 2-Amino-5-Substituted-Thiazole-4-Carboxylates
A common synthetic route to this scaffold involves the Hantzsch thiazole synthesis. The following is a generalized procedure based on literature methods.[1]
Caption: General synthetic workflow for 2-amino-5-substituted-thiazole-4-carboxylates.
Detailed Protocol:
-
To a stirring solution of methyl dichloroacetate in anhydrous ether at 0°C, the corresponding aldehyde (1.0 equivalent) is added.
-
A solution of sodium methoxide (1.5 equivalents) in anhydrous methanol is added dropwise over 45 minutes.
-
The reaction is stirred for several hours at room temperature.
-
The resulting intermediate is then treated with thiourea (1.1 equivalents) in ethanol and refluxed for 4-6 hours.
-
After cooling, the product is typically isolated by filtration and can be further purified by recrystallization.[1]
In Vitro Assay for M. tuberculosis Inhibition (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the microplate Alamar blue assay (MABA) or a similar method.
Protocol:
-
A 96-well microtiter plate is prepared with serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC.
-
A culture of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
Alamar blue solution is added to each well, and the plates are incubated for another 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Logical Relationships in SAR
The following diagram illustrates the logical flow of SAR deductions for the anti-tubercular activity of this scaffold.
References
- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 2. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Versatility of the Methyl 2-amino-5-propylthiazole-4-carboxylate Scaffold in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and clinically approved drugs.[1][2][3][4][5] Among its numerous derivatives, the Methyl 2-amino-5-alkylthiazole-4-carboxylate core, and specifically Methyl 2-amino-5-propylthiazole-4-carboxylate, represents a promising and versatile platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of this scaffold, detailing its synthesis, chemical properties, and diverse biological activities, with a focus on its potential in anticancer and antimicrobial drug discovery. While specific data for the 5-propyl derivative is limited, this guide consolidates information from closely related analogs to illustrate the scaffold's potential.
Chemical Properties and Synthesis
The core structure of this compound (CAS: 649736-98-1) features a 2-aminothiazole ring substituted at the 4-position with a methyl carboxylate group and at the 5-position with a propyl group.[6] The general class of 2-aminothiazole-4-carboxylate esters exhibits a unique combination of hydrogen bond donors and acceptors, as well as lipophilic characteristics that can be fine-tuned through modifications at the 2-amino and 5-positions, making them attractive for interacting with various biological targets.[7]
The primary synthetic route to this scaffold is the Hantzsch thiazole synthesis , a robust and widely adopted method.[8][9][10][11] This one-pot reaction typically involves the condensation of an α-haloketone or a related α-halo-β-ketoester with a thiourea derivative.[9][10]
General Synthetic Workflow
The synthesis of Methyl 2-amino-5-alkylthiazole-4-carboxylates and their subsequent derivatization for biological screening follows a well-established workflow.
Caption: A generalized workflow from starting materials to in vivo testing.
Biological Activities and Therapeutic Potential
The 2-aminothiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3][4]
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 2-aminothiazole derivatives.[1][5][7][9][12][13] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2 and c-Met.[14][15]
Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Modification on Scaffold | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 5b | Naphthalene derivative | MCF-7 (Breast) | 0.48 ± 0.03 µM | [12] |
| A549 (Lung) | 0.97 ± 0.13 µM | [12] | ||
| 13 | Ethyl 2-(substituted-amino)thiazole-4-carboxylate | RPMI-8226 (Leukemia) | 0.08 µM (GI50) | [1] |
| 20 | 4,5-disubstituted 2-aminothiazole | H1299 (Lung) | 4.89 µM | [1] |
| SHG-44 (Glioma) | 4.03 µM | [1] | ||
| 21 | 2-amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | 16.3 µM | [1] |
| 8c | 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide | A-549 (Lung) | 48% inhibition at 5 µg/mL | [13] |
| 8b, 8c, 8j, 8l, 8m | Thiazole-based hLDHA inhibitors | HeLa, SiHa (Cervical) | 1.65–8.60 µM | [7] |
| 8j, 8m | Thiazole-based hLDHA inhibitors | HepG2 (Liver) | 7.90 µM, 5.15 µM | [7] |
| Compound 4v | 4-aryl-5-aminomethyl-thiazole-2-amine | ROCK II (Kinase Assay) | 20 nM | [16] |
| Compound 51am | Thiazole carboxamide derivative | c-Met (Kinase Assay) | Potent inhibition | [14] |
Mechanism of Action: Kinase Inhibition
A significant mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[14][15][17] These enzymes are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. By binding to the ATP-binding site of these kinases, the thiazole derivatives can block their activity, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells.
Caption: Inhibition of kinase activity leading to apoptosis.
Antimicrobial Activity
Derivatives of the 2-aminothiazole scaffold have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi, including multi-drug resistant strains.[18][19][20][21][22]
Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Modification on Scaffold | Microbial Strain | Activity (MIC) | Reference |
| 2a, 2b | Schiff base of ethyl 2-aminothiazole-4-carboxylate | Staphylococcus epidermidis (MDR) | 250 µg/mL | [18] |
| Pseudomonas aeruginosa (MDR) | 375 µg/mL | [18] | ||
| 2d, 2g | Schiff base of ethyl 2-aminothiazole-4-carboxylate | Staphylococcus aureus (MDR) | 250 µg/mL | [18] |
| Escherichia coli (MDR) | 375 µg/mL | [18] | ||
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 5-benzyl substituted | Mycobacterium tuberculosis H37Rv | 0.06 µg/mL (0.24 µM) | [23] |
| 2a-c | Thiazole derivatives with β-amino acid | Staphylococcus aureus | 1–2 µg/mL | [19][22] |
| Compound 37c | Thiazole derivative | Antibacterial | 46.9-93.7 µg/mL | [21] |
| Antifungal | 5.8-7.8 µg/mL | [21] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the advancement of drug discovery programs. Below are representative protocols for the synthesis of the core scaffold and for the evaluation of its biological activity, based on methodologies reported in the literature.
Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol is a general representation of the Hantzsch thiazole synthesis for this class of compounds.[18]
-
Reaction Setup: In a round-bottom flask, dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.
-
Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Precipitation: Pour the concentrated residue into ice-cold water and basify to pH 10 with a 2 M NaOH solution. This will induce the precipitation of the product.
-
Isolation and Purification: Collect the off-white precipitate by vacuum filtration. The crude product can be purified by recrystallization from ethanol.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[24][25]
-
Cell Culture: Grow human cancer cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2-aminothiazole derivatives. Include a positive control (a known anticancer drug) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well.
-
Formazan Solubilization: Allow viable cells to metabolize the MTT into a purple formazan product. After a few hours, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold and its analogs represent a highly promising and versatile platform for the discovery of new therapeutic agents. The straightforward and efficient Hantzsch synthesis allows for the generation of diverse chemical libraries. These compounds have demonstrated potent biological activities, particularly as anticancer and antimicrobial agents, with mechanisms of action that include the inhibition of key cellular enzymes like protein kinases. The data and protocols presented in this guide underscore the significant potential of this scaffold and provide a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective medicines. Further exploration and optimization of derivatives based on this core structure are warranted and could lead to the development of next-generation therapeutics.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jpionline.org [jpionline.org]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. youtube.com [youtube.com]
- 12. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sphinxsai.com [sphinxsai.com]
- 21. jchemrev.com [jchemrev.com]
- 22. Synthesis of novel thiazole derivatives bearing β-amino acid and aromatic moieties as promising scaffolds for the development of new antibacterial and antifungal candidates targeting multidrug-resistant pathogens [epubl.ktu.edu]
- 23. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 2-amino-5-propylthiazole-4-carboxylate via Hantzsch Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and pharmaceuticals. The 2-aminothiazole core, in particular, is a key building block in medicinal chemistry, exhibiting a broad spectrum of activities. The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and versatile method for the construction of the thiazole ring.[1] This classical reaction involves the condensation of an α-haloketone with a thioamide.[1] These application notes provide a detailed protocol for the synthesis of a specific derivative, Methyl 2-amino-5-propylthiazole-4-carboxylate, a valuable intermediate for drug discovery and development.
Reaction Principle
The synthesis of this compound is achieved through the Hantzsch thiazole synthesis by reacting methyl 2-halo-3-oxohexanoate with thiourea. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-chloro-3-oxohexanoate (Precursor)
This protocol describes the synthesis of the key α-haloketone precursor.
Materials:
-
Methyl 3-oxohexanoate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of methyl 3-oxohexanoate (1 equivalent) in dichloromethane, add sulfuryl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-chloro-3-oxohexanoate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Hantzsch Thiazole Synthesis of this compound
This protocol details the cyclization reaction to form the target thiazole derivative. A one-pot variation is also described.
Materials:
-
Methyl 2-chloro-3-oxohexanoate (or Methyl 2-bromo-3-oxohexanoate)
-
Thiourea
-
Ethanol (or Methanol)
-
Triethylamine (optional, as a base)
-
Water
-
Ethyl acetate
Procedure (Two-Step):
-
In a round-bottom flask, dissolve Methyl 2-chloro-3-oxohexanoate (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. A precipitate of the product may form.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to afford pure this compound.
Procedure (One-Pot Synthesis):
A one-pot procedure can be employed where the α-halogenation and cyclization occur in the same reaction vessel. For instance, ethyl acetoacetate can be brominated with N-bromosuccinimide, followed by the addition of a thiourea derivative without isolating the bromo-intermediate.[2]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of similar 2-aminothiazole-4-carboxylate derivatives.
| Compound | Starting Materials | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |
| Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate | Methyl 2-chloro-3-methyl-3-oxobutanoate, Thiourea | Methanol | 4 | Reflux | 41 | 151-152 | [3] |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl 2-chloroacetoacetate, Thiourea | Ethanol | 2 | Reflux | 72 | 178-179 | |
| Ethyl 2-amino-4-phenylthiazole-5-carboxylate | Ethyl 2-chloro-3-oxo-3-phenylpropanoate, Thiourea | Ethanol | 3 | Reflux | 85 | 198-200 |
Visualizations
Hantzsch Thiazole Synthesis Pathway
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Characterization Data (Expected for this compound)
-
¹H NMR: Signals corresponding to the propyl group (a triplet and two multiplets), a singlet for the methyl ester protons, and a broad singlet for the amino protons are expected.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the propyl and methyl groups are anticipated.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, and C=N and C-S stretching of the thiazole ring should be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₈H₁₂N₂O₂S) should be present.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
α-haloketones are lachrymatory and should be handled with care.
-
Thiourea is a suspected carcinogen; handle with appropriate caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes: One-Pot Synthesis of 2-Amino-4-methylthiazole-5-carboxylate Derivatives
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] In particular, 2-amino-4-methylthiazole-5-carboxylate derivatives serve as crucial building blocks for the synthesis of medicinally important molecules.[4][5] These compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][6][7] The conventional synthesis of these derivatives often involves a two-step process that can be time-consuming and result in lower overall yields.[4] A more efficient and practical approach is a one-pot synthesis, which simplifies the procedure and improves yields.[4][8][9] This document provides detailed protocols and data for the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its N-substituted derivatives.
Reaction Principle
The one-pot synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives is typically achieved through a Hantzsch-type thiazole synthesis.[1][10][11] The reaction involves the condensation of an α-haloketone with a thioamide. In this specific one-pot protocol, the α-haloketone (ethyl 2-bromo-3-oxobutanoate or ethyl 2-chloroacetoacetate) is generated in situ from ethyl acetoacetate and a halogenating agent like N-bromosuccinimide (NBS).[4][9] This intermediate then reacts with thiourea or its N-substituted derivatives to yield the desired thiazole product.[4][8]
Data Presentation
The following table summarizes the reaction conditions and yields for the one-pot synthesis of various 2-amino-4-methylthiazole-5-carboxylate derivatives.
| Entry | R-group on Thiourea | Solvent System | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1 | H | Water/THF | 2 | 72 | 178–179 | [4][9] |
| 2 | Allyl | Water/THF | 20 | 76 | 109–110 | [4][9] |
| 3 | Isopropyl | Water/THF | 20 | 62 | 99–104 | [4][9] |
| 4 | Phenyl | Water/THF | 20 | 50 | 191–192 | [4][9] |
| 5 | 4-Chlorophenyl | Water/THF | 20 | 73 | 186–188 | [4][9] |
| 6 | 4-Methylphenyl | Water/THF | 23 | 56 | 245–247 | [4][9] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol details the synthesis of the parent compound, ethyl 2-amino-4-methylthiazole-5-carboxylate.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask, prepare a mixture of ethyl acetoacetate (0.05 mol) in a solvent system of water (50.0 mL) and THF (20.0 mL).[4]
-
Cool the mixture to below 0°C using an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (0.06 mol) to the cooled mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the ethyl acetoacetate is consumed.[4]
-
To the reaction mixture, add thiourea (0.05 mol).[4]
-
Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the collected solid with cold water and dry it to obtain the crude product.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: One-Pot Synthesis of N-Substituted Ethyl 2-amino-4-methylthiazole-5-carboxylates
This protocol is a general procedure for synthesizing N-substituted derivatives.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
N-substituted thiourea derivative
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Follow steps 1-5 from Protocol 1 to generate the ethyl 2-bromo-3-oxobutanoate intermediate in situ.
-
Add the desired N-substituted thiourea derivative (0.05 mol) to the reaction mixture.
-
Heat the mixture in a water bath and monitor the reaction until completion.[8]
-
Upon completion, the 2-substituted amino-4-methyl-5-carboxylate thiazole salt is formed.[8]
-
Cool the reaction mixture and basify it with ammonia water to precipitate the free base.[8]
-
Collect the precipitated product by filtration.
-
Wash the product with water and dry it.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives.
References
- 1. A simple route for the synthesis of substituted thiazole derivatives by multicomponent reaction between arylglyoxals, acetylacetone or ethyl acetoacetate, and thiosemicarbazones - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. 2-Amino-4-methylthiazole-5-carboxylic acid [myskinrecipes.com]
- 8. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of Methyl 2-amino-5-propylthiazole-4-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 2-aminothiazole, is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, Methyl 2-amino-5-propylthiazole-4-carboxylate stands out as a key intermediate with significant potential in the synthesis of novel pharmaceuticals, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols relevant to this versatile building block.
Application Notes
This compound is a trifunctional molecule featuring a nucleophilic amino group, a readily transformable ester, and an alkyl substituent that can influence pharmacokinetic properties. This unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecular architectures.
Key Applications:
-
Kinase Inhibitor Synthesis: The 2-aminothiazole core is a well-established pharmacophore in a multitude of kinase inhibitors.[1][2] The amino group at the 2-position serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. The substituents at the 4 and 5-positions can be elaborated to occupy the hydrophobic pocket and the solvent-exposed region, respectively, thereby tuning the compound's potency and selectivity. While no currently marketed drug is explicitly synthesized from the 5-propyl derivative, its structural similarity to intermediates used in the synthesis of drugs like Dasatinib suggests its potential in developing next-generation kinase inhibitors.[3]
-
Anti-infective Agents: The 2-aminothiazole scaffold has been explored for the development of novel antibacterial and antifungal agents.[4] Derivatives of 2-aminothiazole-4-carboxylates have shown promising activity against Mycobacterium tuberculosis.[5] The propyl group at the 5-position can enhance lipophilicity, potentially improving cell permeability and anti-mycobacterial activity.
-
Anti-inflammatory Drug Discovery: Chronic inflammatory diseases are often driven by dysregulated kinase signaling pathways. The development of potent and selective kinase inhibitors is a major focus in this therapeutic area. The versatility of the 2-aminothiazole scaffold allows for the generation of compound libraries to screen for novel anti-inflammatory agents.
Physicochemical and Spectroscopic Data Summary
While specific experimental data for this compound is not extensively published, the following table summarizes typical data for closely related 2-amino-5-alkylthiazole-4-carboxylate derivatives.
| Property | Typical Value/Observation |
| Molecular Formula | C₈H₁₂N₂O₂S |
| Molecular Weight | 200.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Varies with alkyl substituent, typically in the range of 150-200 °C |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), a singlet for the methyl ester, and a broad singlet for the amino protons. |
| ¹³C NMR | Resonances for the thiazole ring carbons, the ester carbonyl, the methyl ester carbon, and the propyl group carbons. |
| IR Spectroscopy (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C=N/C=C stretching of the thiazole ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
Experimental Protocols
The following protocols describe a plausible synthetic route to this compound and its subsequent elaboration into a hypothetical kinase inhibitor.
Protocol 1: Synthesis of this compound
This protocol is adapted from the known synthesis of the analogous methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate.[6] The Hantzsch thiazole synthesis is a classical and reliable method for the preparation of this scaffold.
Reaction Scheme:
Caption: Synthesis of the target intermediate.
Materials:
-
Methyl 2-chloro-3-oxohexanoate
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
To a solution of methyl 2-chloro-3-oxohexanoate (1 equivalent) in absolute ethanol, add thiourea (1.1 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity | >95% (by NMR and LC-MS) |
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
This protocol outlines the N-arylation of this compound, a common step in the synthesis of kinase inhibitors.
Reaction Scheme:
Caption: N-arylation of the intermediate.
Materials:
-
This compound
-
A suitably substituted 2-chloropyrimidine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the substituted 2-chloropyrimidine (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Logical Workflow for Kinase Inhibitor Synthesis
The synthesis of a final drug candidate from this compound typically involves a multi-step sequence. The following diagram illustrates a general workflow.
References
- 1. CN1980909B - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 2-amino-5-propylthiazole-4-carboxylate in the Synthesis of Anti-tubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and potential application of Methyl 2-amino-5-propylthiazole-4-carboxylate as a scaffold for developing novel anti-tubercular agents. The 2-aminothiazole-4-carboxylate core has been identified as a promising template for potent inhibitors of Mycobacterium tuberculosis.
Introduction
Tuberculosis (TB) remains a significant global health threat, necessitating the development of new therapeutic agents to combat drug-resistant strains. The 2-aminothiazole-4-carboxylate scaffold has emerged as a promising starting point for the design of novel anti-tubercular drugs. Derivatives of this scaffold have demonstrated potent activity against M. tuberculosis H37Rv. Specifically, compounds such as methyl 2-amino-5-benzylthiazole-4-carboxylate have shown impressive minimum inhibitory concentrations (MIC) of 0.06 µg/ml (240 nM).[1][2][3][4] This document focuses on this compound, a derivative with potential for anti-tubercular activity.
Data Presentation
| Compound | R Group (Position 5) | MIC (µg/mL) | MIC (µM) | Reference |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Benzyl | 0.06 | 0.24 | [1][2][3] |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 3-Chlorophenyl | Inactive | Inactive | [1] |
| Thiolactomycin (Reference Compound) | - | 13 | 62.5 | [2] |
| Isoniazid (Reference Drug) | - | 0.25 | 1.8 | [2] |
Experimental Protocols
The following protocols are based on established synthetic methodologies for 2-amino-5-substituted-thiazole-4-carboxylates, specifically adapted for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from the Hantzsch thiazole synthesis, a classical and widely used method for preparing thiazole derivatives.
Materials:
-
Pentanal (Valeraldehyde)
-
Methyl chloroacetate
-
Sodium methoxide (NaOMe)
-
Thiourea
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation of the α-chloro-β-hydroxy ester intermediate (in situ):
-
To a stirred solution of methyl chloroacetate (1.1 equivalents) in anhydrous diethyl ether at 0°C, add sodium methoxide (1.2 equivalents) portion-wise.
-
After stirring for 15 minutes, add pentanal (1.0 equivalent) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
-
Cyclization with Thiourea:
-
To the reaction mixture from step 1, add a solution of thiourea (1.5 equivalents) in methanol.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
To the residue, add water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Expected Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: In Vitro Anti-tubercular Activity Screening
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
Test compound (this compound) dissolved in DMSO.
-
Reference drugs (e.g., Isoniazid, Rifampicin).
-
96-well microplates.
-
Resazurin sodium salt solution.
Procedure:
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
Prepare serial two-fold dilutions of the test compound and reference drugs in the 96-well plates. The final concentrations should typically range from 100 µg/mL to 0.09 µg/mL.
-
Add the prepared bacterial inoculum to each well.
-
Include a drug-free control (inoculum only) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 7 days.
-
-
Determination of MIC:
-
After incubation, add resazurin solution to each well and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway for this compound via the Hantzsch thiazole synthesis.
Caption: Synthetic pathway for this compound.
Logical Relationship: From Scaffold to Anti-TB Agent
This diagram outlines the logical progression from identifying a promising chemical scaffold to developing a potential anti-tubercular agent.
Caption: Drug discovery workflow for 2-aminothiazole-based anti-tubercular agents.
References
- 1. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 4. scispace.com [scispace.com]
Application of Methyl 2-amino-5-propylthiazole-4-carboxylate in Anticancer Research: A Methodological Guide
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of biological activities, including potent anticancer effects against a variety of human cancer cell lines such as those of the breast, lung, colon, and leukemia.[2][3] The anticancer mechanism of these compounds is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[4] While direct anticancer studies on Methyl 2-amino-5-propylthiazole-4-carboxylate are not extensively documented in publicly available literature, its structural similarity to other biologically active 2-aminothiazole derivatives suggests its potential as a valuable candidate for anticancer drug discovery. This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and experimental protocols for investigating the anticancer properties of this compound.
Rationale for Investigation
The rationale for investigating this compound as an anticancer agent is based on the well-established anticancer properties of the 2-aminothiazole core. The presence of a propyl group at the 5-position and a methyl carboxylate at the 4-position may influence the compound's lipophilicity, cell permeability, and interaction with biological targets, potentially leading to novel anticancer activity.
Quantitative Data on Structurally Related 2-Aminothiazole Derivatives
To provide a comparative context for the potential efficacy of this compound, the following table summarizes the in vitro cytotoxic activity of several structurally related 2-aminothiazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 20 | H1299 (Lung) | 4.89 | [2] |
| Analog 20 | SHG-44 (Glioma) | 4.03 | [2] |
| Compound 21 | K562 (Leukemia) | 16.3 | [2] |
| Compound 21 | MCF-7 (Breast) | 20.2 | [2] |
| Compound 21 | HT-29 (Colon) | 21.6 | [2] |
| Compound 4c | MCF-7 (Breast) | 2.57 | [4] |
| Compound 4c | HepG2 (Liver) | 7.26 | [4] |
| Compound 4b | MCF-7 (Breast) | 31.5 | [4] |
| Compound 4b | HepG2 (Liver) | 51.7 | [4] |
| Compound 5 | MCF-7 (Breast) | 28.0 | [4] |
| Compound 5 | HepG2 (Liver) | 26.8 | [4] |
| Compound 51am | A549 (Lung) | 0.83 | [5] |
| Compound 51am | HT-29 (Colon) | 0.68 | [5] |
| Compound 51am | MDA-MB-231 (Breast) | 3.94 | [5] |
| Compound 6d | K563 (Leukemia) | Comparable to Dasatinib | [6] |
| Compound 6d | MCF-7 (Breast) | 20.2 | [6] |
| Compound 6d | HT-29 (Colon) | 21.6 | [6] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa (Cervical) | 0.737 | [7] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HT-29 (Colon) | 1.194 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer potential of "this compound".
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
"this compound"
-
Dimethyl sulfoxide (DMSO)
-
Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium (containing 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of "this compound" in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[1]
-
Replace the medium in each well with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or cisplatin).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the cell cycle distribution.
Materials:
-
Human cancer cell lines
-
"this compound"
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with "this compound" at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
"this compound"
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with "this compound" as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Potential Signaling Pathways and Experimental Workflows
Signaling Pathway
Many 2-aminothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. A common target is the PI3K/Akt/mTOR pathway.[1]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial investigation of "this compound" as a potential anticancer agent.
Caption: Workflow for anticancer compound screening.
While specific data on the anticancer activity of this compound is currently limited, the extensive research on the 2-aminothiazole class of compounds strongly supports its investigation as a potential anticancer agent. The protocols and data presented in this document provide a solid framework for researchers to initiate and conduct comprehensive studies into its efficacy and mechanism of action. Further research in this area could lead to the development of novel and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-amino-5-propylthiazole-4-carboxylate Derivatives as Antioxidant Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of the 2-aminothiazole scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, making the development of novel antioxidant agents a critical area of research. This document provides detailed application notes and experimental protocols for the evaluation of Methyl 2-amino-5-propylthiazole-4-carboxylate and its derivatives as potential antioxidant agents. While specific antioxidant data for the 5-propyl derivative is not extensively available in the public domain, the protocols and data presented for structurally similar 5-alkyl analogs serve as a valuable guide for research in this area.
Data Presentation: Antioxidant Activity of Related 2-Aminothiazole Derivatives
The antioxidant potential of thiazole derivatives is commonly evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidized species. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify and compare the antioxidant activity of different compounds. A lower IC50 value indicates greater antioxidant potency. The following tables summarize the antioxidant activities of various 2-aminothiazole derivatives from the literature, providing a comparative context for newly synthesized analogs.
Table 1: DPPH Radical Scavenging Activity of Thiazole-carboxamide Derivatives
| Compound | IC50 (µM)[1] |
| LMH6 | 0.185 |
| LMH7 | 0.221 |
| Trolox (Standard) | 3.10 |
Table 2: Antioxidant Activity of 2-Aminothiazole Sulfonamide Derivatives
| Compound | % DPPH Scavenging[2] | % SOD-mimic Activity[2] |
| Compound 8 (p-Cl) | 90.09 | 99.02 |
| Compound 10 (m-NO2) | - | 92.05 |
Table 3: Antioxidant Activity of Phenolic Thiazole Derivatives
| Assay | Compound 5a | Compound 7b | Ascorbic Acid (Standard) |
| ABTS IC50 (µM) | < Ascorbic Acid | < Ascorbic Acid | - |
| DPPH IC50 (µM) | Potent | Potent | - |
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols can be readily adapted for the evaluation of this compound derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[1][3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds and a standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Prepare a stock solution of the test compound in methanol or another suitable solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
For the control, mix 100 µL of DPPH solution with 100 µL of the solvent.
-
For the blank, use 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Test compounds and a standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Samples: Prepare a dilution series of the test compound as described in the DPPH assay.
-
Assay:
-
In a 96-well microplate, add 10 µL of the test compound or standard solution at different concentrations.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is then determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃·6H₂O) solution
-
Test compounds and a standard (e.g., Ferrous sulfate or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
Preparation of Test Samples and Standard Curve: Prepare a dilution series of the test compound. Prepare a standard curve using a series of ferrous sulfate solutions of known concentrations.
-
Assay:
-
In a 96-well microplate, add 20 µL of the test compound, standard, or blank (solvent).
-
Add 180 µL of the FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the test compound with the standard curve of ferrous sulfate. Results are typically expressed as Fe(II) equivalents.
Visualizations
Caption: Experimental workflow for the synthesis and antioxidant evaluation of thiazole derivatives.
Caption: General mechanism of antioxidant action of thiazole derivatives against reactive oxygen species.
Conclusion
The 2-aminothiazole scaffold, particularly derivatives of Methyl 2-amino-5-alkylthiazole-4-carboxylate, represents a promising area for the discovery of novel antioxidant agents. The protocols outlined in this document provide a robust framework for the systematic evaluation of these compounds. By employing a battery of in vitro antioxidant assays, researchers can effectively screen and identify lead candidates for further development. Future studies should focus on synthesizing and testing a wider range of derivatives to establish clear structure-activity relationships, which will be crucial for the rational design of more potent and selective antioxidant drugs.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Assays Involving Methyl 2-amino-5-propylthiazole-4-carboxylate
Disclaimer: Publicly available research detailing specific biological activities, signaling pathways, and established assay protocols for "Methyl 2-amino-5-propylthiazole-4-carboxylate" is limited. The following application notes and protocols are representative examples based on the known biological activities of the broader class of 2-aminothiazole derivatives, which have shown potential in areas such as oncology and infectious diseases.[1][2][3][4][5] The data presented is hypothetical and for illustrative purposes.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] "this compound" is a member of this class. This document provides a detailed, representative protocol for evaluating its potential cytotoxic effects against cancer cell lines, a common starting point for assessing the therapeutic potential of novel 2-aminothiazole derivatives.
Hypothetical Application Note 1: Evaluation of Anti-Proliferative Activity
This section outlines a typical experimental approach to determine the half-maximal inhibitory concentration (IC₅₀) of "this compound" against a panel of human cancer cell lines.
Experimental Objective
To quantify the in vitro cytotoxic and anti-proliferative effects of "this compound" on various cancer cell lines.
Methodology Overview
A colorimetric cell viability assay, such as the MTT or resazurin-based assay, will be employed. This method provides a quantitative measure of metabolically active cells. The general workflow involves seeding cells, treating them with varying concentrations of the test compound, incubating for a specified period, and then measuring cell viability.
Hypothetical Signaling Pathway Modulated by a 2-Aminothiazole Derivative
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4] The diagram below illustrates a hypothetical mechanism of action.
Caption: Hypothetical inhibition of the PI3K signaling pathway.
Detailed Experimental Protocol: Cell Viability Assay (Resazurin-Based)
This protocol details the steps for assessing the cytotoxicity of "this compound".
Materials and Reagents
-
"this compound"
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom black plates
-
Multi-channel pipette
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Experimental Workflow
The following diagram outlines the key steps in the cell viability assay.
Caption: Workflow for the resazurin-based cell viability assay.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Maintain the selected cancer cell lines in their respective complete culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (DMSO) and untreated controls.
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of "this compound" in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or vehicle control.
-
Incubate the plate for 72 hours.
-
-
Cell Viability Measurement:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from a blank well (medium and resazurin only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).
-
Data Presentation
The results of the cytotoxicity screening are summarized in the table below.
Table 1: Hypothetical IC₅₀ Values of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 25.4 |
| A549 | Lung Cancer | 42.1 |
| HCT116 | Colon Cancer | 18.9 |
| HeLa | Cervical Cancer | 33.6 |
| PC-3 | Prostate Cancer | > 100 |
Conclusion
The provided protocols and application notes offer a representative framework for investigating the biological activity of "this compound". Based on the hypothetical data, this compound demonstrates moderate cytotoxic activity against several cancer cell lines, with the highest potency observed in the HCT116 colon cancer cell line. Further studies would be required to elucidate the specific mechanism of action and to validate these findings in more complex biological systems, such as 3D cell cultures and in vivo models. These investigations could involve target identification, pathway analysis, and lead optimization to enhance potency and selectivity.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 2-amino-5-propylthiazole-4-carboxylate in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Methyl 2-amino-5-propylthiazole-4-carboxylate and its analogs as enzyme inhibitors. The protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for your research.
Introduction
Thiazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The 2-aminothiazole scaffold, in particular, is a key pharmacophore in a number of approved drugs and clinical candidates. This compound belongs to this promising class of compounds and its structural analogs have shown potent inhibitory activity against various enzymes implicated in a range of diseases, including cancer, infectious diseases, and inflammation.
This document outlines the potential applications of this compound and its derivatives as enzyme inhibitors, provides quantitative data from studies on analogous compounds, and details experimental protocols for assessing their inhibitory effects.
Potential Enzyme Targets and Therapeutic Areas
Derivatives of the 2-aminothiazole-4-carboxylate scaffold have been investigated for their inhibitory effects on several key enzymes:
-
Monoacylglycerol Lipase (MAGL): An enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL can modulate 2-AG signaling and has therapeutic potential in cancer by reducing pro-tumorigenic signaling lipids.[1]
-
Mycobacterium tuberculosis β-Ketoacyl-ACP Synthase (mtFabH): An essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[2] Inhibition of mtFabH is a validated strategy for developing new anti-tubercular agents.[2]
-
15-Lipoxygenase (15-LOX): An enzyme involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators.[3] Over-expression of 15-LOX is associated with inflammatory diseases and certain cancers.[3]
-
Carbonic Anhydrase (CA): A family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. CA isozymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[3]
Data Presentation: Inhibitory Activities of Thiazole Derivatives
The following tables summarize the inhibitory activities of various 2-aminothiazole-4-carboxylate derivatives against different enzyme targets. It is important to note that this data is for structurally related compounds and should serve as a reference for the potential activity of this compound.
Table 1: Inhibition of Monoacylglycerol Lipase (MAGL) by Thiazole-5-carboxylate Derivatives [1]
| Compound ID | R Group at Position 5 | IC₅₀ (µM) |
| 3g | 4-Chlorophenyl | 0.037 |
| 4c | 4-Fluorophenyl | 0.063 |
| 3c | Phenyl | >10 |
| 3d | 4-Methylphenyl | >10 |
| 3e | 4-Methoxyphenyl | >10 |
| 3f | 4-Nitrophenyl | 9.60 |
Table 2: Activity of 2-Aminothiazole-4-carboxylate Derivatives against M. tuberculosis and mtFabH [2]
| Compound | R Group at Position 5 | M. tuberculosis H37Rv MIC (µg/mL) | mtFabH IC₅₀ (µg/mL) |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Benzyl | 0.06 | > 50 |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 3-Chlorophenyl | > 100 | 0.95 |
Table 3: Dual Inhibition of 15-Lipoxygenase and Carbonic Anhydrase II by Substituted Thiazole Derivatives [3]
| Compound ID | Substituent | 15-LOX IC₅₀ (µM) | bCA II IC₅₀ (µM) |
| 5a | 2,4-Dichlorobenzylidene | 0.12 | 2.93 |
| 5h | 4-Hydroxy-3-methoxybenzylidene | 0.31 | 1.26 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the enzyme inhibitory potential of this compound.
Protocol 1: Monoacylglycerol Lipase (MAGL) Inhibition Assay
This protocol is adapted from studies on thiazole-5-carboxylate derivatives as MAGL inhibitors.[1]
Workflow for MAGL Inhibition Assay
Caption: Workflow for determining the in vitro inhibition of MAGL.
Materials:
-
Recombinant human MAGL
-
4-Nitrophenyl acetate (4-NPA)
-
Tris-HCl buffer (pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the MAGL enzyme solution to each well containing the test compound or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, 4-NPA.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Mycobacterium tuberculosis mtFabH Inhibition Assay
This protocol is based on methods used for identifying inhibitors of mtFabH.[2]
Logical Flow for mtFabH Inhibition Screening
Caption: Decision pathway for mtFabH inhibitor identification.
Materials:
-
Purified recombinant mtFabH enzyme
-
[¹⁴C]-Malonyl-CoA (radiolabeled substrate)
-
Acetoacetyl-CoA (substrate)
-
Reaction buffer (e.g., potassium phosphate buffer with DTT)
-
TLC plates
-
Scintillation counter and fluid
Procedure:
-
The enzymatic reaction is typically carried out in a reaction mixture containing the mtFabH enzyme, acetoacetyl-CoA, and the test compound in a suitable buffer.
-
The reaction is initiated by the addition of [¹⁴C]-malonyl-CoA.
-
After incubation at a specific temperature and time, the reaction is quenched (e.g., with a strong acid).
-
The radiolabeled product is separated from the unreacted substrate using thin-layer chromatography (TLC).
-
The amount of product formed is quantified by scintillation counting of the corresponding spot on the TLC plate.
-
The inhibitory activity is calculated by comparing the product formation in the presence of the test compound to that of a control reaction without the inhibitor.
-
IC₅₀ values are determined from dose-response curves.
Protocol 3: Antioxidant Activity Assays
The following are common assays to determine the antioxidant potential of a compound, based on protocols for similar thiazole derivatives.[4]
Signaling Pathway of Oxidative Stress and Antioxidant Intervention
References
- 1. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 3. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Analogs from Methyl 2-amino-5-propylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel analogs derived from Methyl 2-amino-5-propylthiazole-4-carboxylate. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These protocols are designed to guide researchers in the strategic modification of the lead compound to explore structure-activity relationships (SAR) and develop new therapeutic agents.
Data Presentation: Biological Activity of 2-Aminothiazole Analogs
The following table summarizes the biological activity of selected 2-aminothiazole derivatives, providing a comparative overview of their potency against various targets. This data can inform the design of novel analogs from this compound.
| Compound ID | R1 (at 2-amino) | R2 (at 4-position) | R3 (at 5-position) | Target/Cell Line | IC50/GI50 (µM) | Reference |
| 1 | H | COOCH3 | CH2-Ph | M. tuberculosis H37Rv | 0.24 | [3] |
| 2 | COCH2Br | COOCH3 | 3-Cl-Ph | mtFabH | 2.43 | [3] |
| 3 | H | CONH-(2-Cl-6-Me-Ph) | H | K562 (Leukemia) | <1 | [4] |
| 4 | COCH2-(4-Me-piperazin-1-yl) | CONH-(2-Cl-6-Me-Ph) | H | K562 (Leukemia) | comparable to Dasatinib | [4] |
| 5 | H | CONH-Ph | CH3 | HT29 (Colon Cancer) | 2.01 | [2] |
| 6 | H | CONH-Ph | Butylidene | H1299 (Lung Cancer) | 4.89 | [2] |
| 7 | H | CONH-Ph | Butylidene | SHG-44 (Glioma) | 4.03 | [2] |
| 8 | Acyl-aryl | CONH-aryl | H | Hec1/Nek2 inhibitor | - | [5] |
Experimental Protocols
The following protocols detail the synthesis of novel analogs starting from this compound.
Protocol 1: N-Acylation of the 2-Amino Group
This protocol describes the acylation of the 2-amino group of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Dry pyridine or triethylamine (Et3N)
-
Dry dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add dry pyridine or Et3N (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the N-acylated product.
Protocol 2: Hydrolysis of the Methyl Ester
This protocol details the hydrolysis of the methyl ester at the 4-position to the corresponding carboxylic acid.
Materials:
-
This compound or its N-acylated derivative
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H2O)
-
1N Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis and magnetic stirrer
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of THF, MeOH, and H2O (e.g., 3:1:1 ratio).
-
Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 with 1N HCl, which should result in the precipitation of the carboxylic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the desired carboxylic acid.
Protocol 3: Amidation of the Carboxylic Acid
This protocol describes the coupling of the carboxylic acid obtained from Protocol 2 with a variety of amines to generate a library of amides.
Materials:
-
2-Amino-5-propylthiazole-4-carboxylic acid or its N-acylated derivative
-
Primary or secondary amine (1.1 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dry N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard glassware for organic synthesis, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in dry DMF under an inert atmosphere.
-
Add the desired amine (1.1 eq), PyBOP or HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final amide product.
Protocol 4: In Vitro Cell Viability (MTT) Assay
This protocol outlines a method to assess the cytotoxic effects of the synthesized analogs on a cancer cell line (e.g., K562 leukemia cells).
Materials:
-
Human cancer cell line (e.g., K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the K562 cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) in triplicate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dasatinib).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) for each compound.
Visualizations
The following diagrams illustrate key aspects of the development and evaluation of novel 2-aminothiazole analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for "Methyl 2-amino-5-propylthiazole-4-carboxylate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-amino-5-propylthiazole-4-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a process typically achieved through the Hantzsch thiazole synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of starting materials: The α-haloketone precursor may be unstable. 3. Incorrect stoichiometry: Molar ratios of reactants may be inaccurate. 4. Side reactions: Formation of isomeric thiazoles or other byproducts. | 1. Optimize reaction conditions: Increase reaction time and/or temperature. Monitor reaction progress using TLC. 2. Use fresh or purified starting materials: Ensure the α-haloketone is of high purity and has been properly stored. 3. Verify reactant quantities: Accurately weigh all starting materials. 4. Control reaction pH: Maintain a neutral or slightly basic pH to minimize the formation of undesired isomers.[1] |
| Product Precipitation Issues | 1. Solvent system: The chosen solvent may not be optimal for product precipitation upon cooling or pH adjustment. 2. Concentration: The reaction mixture may be too dilute. | 1. Adjust solvent polarity: If the product is intended to precipitate, adding a less polar co-solvent or water can induce precipitation.[1] 2. Concentrate the reaction mixture: Before inducing precipitation, carefully remove some of the solvent under reduced pressure. |
| Difficulty in Purification | 1. Presence of unreacted starting materials: Excess thiourea or α-haloketone can co-purify with the product. 2. Formation of soluble byproducts: Side reactions can lead to impurities with similar solubility to the desired product. 3. Oily product: The product may not crystallize easily. | 1. Optimize stoichiometry: Use a slight excess of thiourea, which is typically easier to remove. 2. Utilize different purification techniques: Consider column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) or recrystallization from a different solvent. 3. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane. |
| Inconsistent Results | 1. Variability in reagent quality: Impurities in starting materials can affect the reaction outcome. 2. Atmospheric moisture: The reaction may be sensitive to water. | 1. Standardize reagent sources: Use reagents from a reliable supplier and check their purity. 2. Use anhydrous conditions: If sensitivity to moisture is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically a Hantzsch thiazole synthesis. The mechanism involves the reaction of an α-haloketone with a thioamide (in this case, thiourea). The reaction proceeds through an initial SN2 reaction, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are a methyl 2-halo-3-oxohexanoate (e.g., methyl 2-chloro-3-oxohexanoate or methyl 2-bromo-3-oxohexanoate) and thiourea.
Q3: What are typical reaction conditions?
A3: Reactions are often carried out in a polar solvent such as ethanol, methanol, or a mixture of water and an organic solvent like tetrahydrofuran.[1] Heating is usually required, with temperatures ranging from room temperature to the reflux temperature of the solvent. Reaction times can vary from a few hours to overnight.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Q5: What is a common method for purifying the final product?
A5: Purification is often achieved by precipitation followed by filtration. This can be induced by cooling the reaction mixture, adjusting the pH to be slightly basic (e.g., with ammonia water), or by adding a non-solvent.[1] Recrystallization from a suitable solvent or column chromatography can be used for further purification if needed.
Data Presentation
The following tables summarize quantitative data for the synthesis of analogous 2-aminothiazole-4-carboxylates. Note that the specific conditions for this compound may vary.
Table 1: Reaction Conditions for Analogous 2-Aminothiazole-4-carboxylate Syntheses
| Compound | Starting Materials | Solvent | Temperature | Time | Yield | Reference |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl acetoacetate, N-Bromosuccinimide, Thiourea | Water/THF | Water bath heating | - | Good | [1] |
| Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate | Methyl chloroacetate, Isobutyraldehyde, Thiourea | Methanol | Reflux | 4 h | - | [2] |
| Ethyl 2-amino-5-methylthiazole-4-carboxylate | Ethyl 4-bromo-3-oxopentanoate, Thiourea | Ethanol | 50 °C (MW) | 5 min | 74% | [3] |
Experimental Protocols
The following is a plausible experimental protocol for the synthesis of this compound, adapted from procedures for closely related compounds.
Protocol: One-Pot Synthesis of this compound
Materials:
-
Methyl 3-oxohexanoate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve methyl 3-oxohexanoate in a mixture of water and tetrahydrofuran (2:1 v/v).
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution and stir at room temperature. Monitor the bromination step by TLC until the starting material is consumed.
-
Once the bromination is complete, add thiourea (1.1 equivalents) to the reaction mixture.
-
Heat the mixture in a water bath and stir for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with an ammonia solution to a pH of approximately 8-9 to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
The following diagrams illustrate the key aspects of the synthesis and troubleshooting process.
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low yield in the synthesis.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 2-aminothiazole-4-carboxylates
Technical Support Center: Synthesis of 2-Aminothiazole-4-carboxylates
Welcome to the technical support center for the synthesis of 2-aminothiazole-4-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding common side products encountered during the Hantzsch thiazole synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ethyl 2-aminothiazole-4-carboxylate?
A1: The most prevalent method is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-halo-β-ketoester, such as ethyl bromopyruvate, and a thioamide, most commonly thiourea.[1][2] This reaction is known for its simplicity and generally high yields.[3]
Q2: I have unreacted starting materials in my final product. How can I remove them?
A2: Unreacted ethyl bromopyruvate and thiourea are common impurities. Ethyl bromopyruvate is reactive and should be removed. Most purification protocols involve precipitating the crude product by pouring the reaction mixture into ice-cold water and then basifying the solution.[1] The desired product, which is poorly soluble in water, can then be collected by filtration.[3] Unreacted thiourea, being more water-soluble, will largely remain in the filtrate. A final recrystallization, typically from ethanol, is effective in removing residual starting materials and other impurities.[1]
Q3: My NMR spectrum shows signals that are not consistent with the desired product or the starting materials. What could they be?
A3: Unexpected signals may arise from various side products. Potential byproducts include isomeric structures like ethyl 2-imino-3,4-dihydro-2H-thiazole-4-carboxylate, products from the self-condensation of ethyl bromopyruvate, or alternative cyclization products such as 2-imino-4-thiazolidinone derivatives. The formation of these is often dependent on reaction conditions like pH and temperature.
Q4: Can the reaction produce isomers of the target 2-aminothiazole?
A4: Yes, under certain conditions, particularly acidic pH, the Hantzsch synthesis with N-substituted thioureas can yield 3-substituted 2-imino-2,3-dihydrothiazoles alongside the expected 2-(N-substituted amino)thiazoles. While unsubstituted thiourea is used for your target molecule, tautomerization and pH variations can potentially lead to the formation of isomeric impurities.
Troubleshooting Guide
This guide addresses common issues related to side product formation during the synthesis of 2-aminothiazole-4-carboxylates.
| Issue | Potential Cause(s) | Suggested Solutions & Mitigation Strategies |
| Low Yield and Presence of Multiple Spots on TLC | 1. Incomplete reaction. 2. Suboptimal reaction temperature or time. 3. Incorrect stoichiometry. 4. Degradation of starting materials or product. | 1. Monitor the reaction progress using TLC until the starting materials are consumed.[1] 2. Optimize the reaction temperature. Refluxing in ethanol is common.[1] 3. Use a slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) to ensure complete consumption of the ethyl bromopyruvate. 4. Ensure the purity of starting materials. Ethyl bromopyruvate can degrade over time. |
| Isolation of an Isomeric Impurity | Formation of the tautomeric imino-thiazoline or other regioisomers due to reaction conditions (e.g., pH). | Maintain a consistent pH during the reaction. While the initial reaction is often run under neutral or slightly acidic conditions, the workup typically involves basification to precipitate the free amine.[1] Careful control of pH can minimize the formation of certain isomers. |
| Presence of High Molecular Weight Byproducts | Self-condensation or dimerization of the highly reactive ethyl bromopyruvate. | Add the ethyl bromopyruvate dropwise to the solution of thiourea to maintain a low concentration of the α-halo-β-ketoester, which can disfavor self-condensation. |
| Formation of 2-Imino-4-thiazolidinone Derivatives | Alternative cyclization pathway of the reaction intermediate. This may be favored under certain conditions that promote intramolecular attack on the ester carbonyl. | Ensure the reaction conditions favor the Hantzsch condensation pathway. This is typically achieved by refluxing in a suitable solvent like ethanol. Avoid excessively high temperatures or prolonged reaction times that might promote rearrangement. |
| Product Contamination with Sulfur-Containing Impurities | Thermal decomposition of excess thiourea. When heated, thiourea can decompose into various products.[4] | Use a minimal excess of thiourea and ensure the reaction temperature does not significantly exceed the boiling point of the solvent. Efficient purification, such as recrystallization, will help remove these impurities. |
Summary of Potential Side Products
| Side Product | Structure | Likely Cause | Characterization Notes | Removal Method |
| Unreacted Ethyl Bromopyruvate | BrCH₂C(=O)C(=O)OEt | Incomplete reaction. | Reactive α-haloketone. | Removed during aqueous workup and recrystallization. |
| Unreacted Thiourea | SC(NH₂)₂ | Excess reagent used. | Highly polar and water-soluble. | Removed during aqueous workup. |
| Ethyl 2-imino-thiazoline-4-carboxylate (Tautomer) | Isomer of the product | Tautomerization of the aminothiazole. | May co-exist in solution. | Often in equilibrium with the product. Purification focuses on isolating the stable 2-aminothiazole form. |
| Ethyl Bromopyruvate Dimer | EtOOC-C(O)-CH(Br)-CH(Br)-C(O)-COOEt (example) | Self-condensation of ethyl bromopyruvate. | Higher molecular weight. | Recrystallization. |
| 2-Imino-4-thiazolidinone-5-acetic acid ethyl ester | Alternative cyclization product | Non-Hantzsch cyclization pathway. | Isomeric to the desired product. | Chromatographic separation or careful recrystallization. |
Experimental Protocols
Synthesis of Ethyl 2-aminothiazole-4-carboxylate[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (3.0 molar equivalents) in 100 mL of 99.9% ethanol.
-
Addition of Reactant: To the stirring solution, add ethyl bromopyruvate (2.0 molar equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (1:3) solvent system.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator.
-
Precipitation: Pour the concentrated residue into ice-cold water.
-
Basification: Adjust the pH of the aqueous mixture to approximately 10 using a 2 M NaOH solution. This will cause the precipitation of the crude product.
-
Isolation: Collect the off-white precipitate by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure ethyl 2-aminothiazole-4-carboxylate. The expected yield is approximately 70%.
Visualizations
Reaction Pathways
The following diagrams illustrate the intended Hantzsch synthesis pathway and potential side reactions.
Caption: Main and side reaction pathways in the Hantzsch synthesis.
Troubleshooting Workflow
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: A workflow for troubleshooting the synthesis and purification.
References
Technical Support Center: Synthesis of Methyl 2-amino-5-propylthiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-amino-5-propylthiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing 2-aminothiazole derivatives, including this compound, is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For this specific compound, the likely starting materials would be a methyl 2-chloro-3-oxohexanoate (or a similar α-halo-β-ketoester) and thiourea.
Q2: What are the key factors that influence the yield of the reaction?
A2: Several factors can significantly impact the yield of this compound synthesis. These include the quality of starting materials, reaction temperature, choice of solvent, presence and type of catalyst, and reaction time.[3] Optimizing these parameters is crucial for achieving a high yield.
Q3: How can I minimize the formation of impurities?
A3: Impurity formation can be minimized by carefully controlling the reaction conditions. Overheating or prolonged reaction times can lead to side product formation.[3] Maintaining the optimal pH is also important, as acidic conditions can sometimes lead to a mixture of isomers in the Hantzsch synthesis.[4] Using purified starting materials is essential to prevent the introduction of impurities from the outset.
Q4: What are some "greener" alternatives for this synthesis?
A4: To make the synthesis more environmentally friendly, several approaches can be adopted. These include using water as a solvent, employing reusable catalysts, or utilizing solvent-free grinding methods.[3] Microwave-assisted synthesis is another green chemistry approach that can reduce reaction times and energy consumption.[3]
Q5: How can I effectively purify the final product?
A5: Purification of this compound can typically be achieved through recrystallization from a suitable solvent, such as ethanol.[5] If the product is highly soluble in the reaction solvent, precipitation by adding a non-solvent or by cooling the reaction mixture can be effective.[3] Column chromatography may also be employed for high-purity requirements.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Purity of starting materials (α-halo-β-ketoester, thiourea) is low.- Incorrect reaction temperature (too low or too high).- Inappropriate solvent selection.- Incorrect stoichiometry of reactants.- Absence of a catalyst or use of an ineffective catalyst. | - Ensure the purity of your starting materials through appropriate purification techniques.- Optimize the reaction temperature. Refluxing in a suitable solvent like ethanol is common.[5]- Screen different solvents such as ethanol, methanol, or a mixture of water and an organic solvent.[3][6]- Carefully check and ensure the correct molar ratios of the reactants.- Consider the use of an acid or base catalyst to improve the reaction rate and yield. |
| Formation of Multiple Products/Impurities | - Reaction temperature is too high, leading to decomposition or side reactions.- The reaction time is too long.- The pH of the reaction mixture is not optimal, potentially leading to isomer formation.[4]- The starting α-halo-β-ketoester is unstable and decomposes. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.- Maintain a consistent and optimized reaction temperature.- Adjust the pH of the reaction mixture. Neutral to slightly basic conditions are often preferred for the Hantzsch synthesis.- Prepare the α-halo-β-ketoester fresh if its stability is a concern. |
| Difficulty in Product Isolation/Purification | - The product is highly soluble in the reaction solvent.- The product has oiled out instead of crystallizing.- The catalyst is difficult to remove from the product. | - After the reaction is complete, try to precipitate the product by adding a non-solvent or by significantly cooling the reaction mixture.[3]- Attempt to induce crystallization by scratching the inside of the flask or by seeding with a small crystal of the product.- If the product has oiled out, try to dissolve it in a minimal amount of a suitable solvent and attempt recrystallization.- If a solid-supported or heterogeneous catalyst is used, it can be easily removed by filtration. |
| Inconsistent Yields Between Batches | - Variability in the quality of reagents or solvents.- Inconsistent reaction setup and conditions (e.g., heating, stirring).- Reaction is sensitive to atmospheric moisture. | - Use reagents and solvents from the same batch or ensure consistent purity for each run.- Standardize the experimental setup and meticulously control all reaction parameters.- If any of the reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Protocol for Hantzsch Synthesis of this compound
This is a generalized procedure based on the synthesis of similar 2-aminothiazole derivatives. Optimization of specific parameters may be required to achieve the best yield for the target molecule.
Materials:
-
Methyl 2-chloro-3-oxohexanoate (or equivalent α-halo-β-ketoester)
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (for workup)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.
-
To this solution, add methyl 2-chloro-3-oxohexanoate (1 equivalent).
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Analogous 2-Aminothiazole Derivatives
| Compound | Starting Materials | Solvent | Temperature | Time | Yield | Reference |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl 2-chloroacetoacetate, Thiourea | Ethanol | Reflux | 5 h | 98.39% | [7] |
| Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate | Methyl chloroacetate, Isobutyraldehyde, Thiourea | Methanol | Reflux | 4 h | Not specified | [8] |
| Various 2-aminothiazole derivatives | Acetophenone, Thiourea, TCCA | Ethanol | 80 °C | 25 min (for intermediate) | Good to excellent | [9] |
Note: The data presented is for analogous compounds and should be used as a reference for optimizing the synthesis of this compound.
Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of the target compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low product yield.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 7. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Troubleshooting low conversion rates in thiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during thiazole synthesis, with a focus on resolving issues related to low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the primary factors I should investigate?
Low yields in the Hantzsch synthesis, a versatile method for preparing thiazoles from α-haloketones and thioamides, can be attributed to several factors. Key areas to examine include the purity of your starting materials, the reaction conditions, and the possibility of side reactions. The stability of the thioamide, for example, can be a significant factor, particularly in acidic environments.
Q2: How critical is the purity of reactants and solvents in achieving high conversion rates?
Reactant and solvent purity is of utmost importance for obtaining high yields. Impurities present in the α-haloketone or thioamide can trigger unwanted side reactions, which consume the starting materials and complicate the purification of the desired product. The presence of water can also negatively impact certain reactions; therefore, the use of anhydrous solvents is often recommended.
Q3: Can the choice of solvent significantly influence the outcome of the reaction?
Absolutely. The solvent plays a pivotal role in determining the reaction rate and overall yield. While a variety of solvents can be utilized, the optimal choice is dependent on the specific substrates involved. For instance, in one-pot, three-component syntheses of Hantzsch thiazole derivatives, solvents such as 1-butanol, 2-propanol, and water have demonstrated effectiveness under reflux conditions. In some microwave-assisted syntheses, methanol has been used to good effect. It is advisable to conduct small-scale solvent screening to identify the most suitable option for your particular reaction.
Q4: What is the typical temperature range for Hantzsch thiazole synthesis, and how does it affect the reaction?
Reaction temperatures can vary considerably based on the chosen methodology. Conventional heating methods often necessitate refluxing for several hours. Conversely, microwave-assisted synthesis can dramatically shorten reaction times to mere minutes and may be carried out at temperatures in the range of 90-120°C.
Q5: I am performing a Cook-Heilbron synthesis of a 5-aminothiazole, and my yields are consistently low. What are the common pitfalls with this method?
The Cook-Heilbron synthesis, which produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids, is typically conducted under mild conditions.[1][2] Low yields can arise from incomplete reaction, side product formation, or issues with the stability of the α-aminonitrile starting material. Ensuring the quality of the α-aminonitrile and the absence of moisture is crucial. The reaction is also sensitive to pH, and maintaining appropriate conditions is important for success.
Q6: Are there common side products in thiazole synthesis that I should be aware of?
Yes, the formation of side products can significantly reduce the yield of the desired thiazole. In the Hantzsch synthesis, for instance, side reactions can occur if the thioamide is unstable. In some cases, intermediates in the reaction pathway may be stable and isolable, which can halt the progression to the final product. Careful control of reaction conditions and purification of starting materials can help to minimize the formation of these byproducts.
Troubleshooting Guides
Low Conversion Rate in Hantzsch Thiazole Synthesis
This guide provides a systematic approach to troubleshooting low yields in the Hantzsch thiazole synthesis.
Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.
Troubleshooting Microwave-Assisted Thiazole Synthesis
Microwave-assisted synthesis can significantly accelerate thiazole formation; however, specific issues can arise.
Caption: Troubleshooting workflow for microwave-assisted thiazole synthesis.
Data on Reaction Condition Optimization
The selection of solvent, temperature, and catalyst is critical for maximizing the yield of thiazole synthesis. The following tables summarize data from various studies.
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | Reflux | 2-3.5 | 50-87 |
| 2 | Ethanol | Reflux | 2-3.5 | 50-87 |
| 3 | Methanol | Reflux | 2-3.5 | - |
| 4 | 1-Butanol | Reflux | 2-3.5 | - |
| 5 | 2-Propanol | Reflux | 2-3.5 | - |
| 6 | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 |
Data adapted from a study on the synthesis of substituted Hantzsch thiazole derivatives.
Table 2: Effect of Temperature on Hantzsch Thiazole Synthesis Yield
| Entry | Temperature (°C) | Time | Yield (%) | Method |
| 1 | Room Temperature | 1.5-2 h | 79-90 | Ultrasonic Irradiation |
| 2 | 65 | 2-3.5 h | 79-90 | Conventional Heating |
| 3 | 90 | 30 min | 95 | Microwave Irradiation |
| 4 | 120 | 5-15 min | - | Microwave Irradiation |
Data compiled from studies on conventional, ultrasound-assisted, and microwave-assisted Hantzsch synthesis.[3][4]
Table 3: Effect of Catalyst on Hantzsch Thiazole Synthesis Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | - | Ethanol/Water (1:1) | 65 | Low |
| 2 | Silica Supported Tungstosilicic Acid | 15 | Ethanol/Water (1:1) | 65 | 87 |
| 3 | p-Toluenesulfonic acid (PTSA) | - | 1,2-dichloroethane | 130 | 47-78 |
| 4 | Iodine | - | - | - | - |
Data adapted from various studies on catalyzed Hantzsch thiazole synthesis.[3][5]
Experimental Protocols
Protocol 1: Classical Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the collected solid with water.
-
Allow the solid to air dry.
-
Determine the mass and percent yield of the product.
Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol provides a general method for the rapid synthesis of thiazole derivatives using microwave irradiation.
Materials:
-
α-Haloketone (e.g., 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone) (1 equiv)
-
Thiourea derivative (e.g., N-phenylthiourea) (1 equiv)
-
Methanol
Procedure:
-
In a microwave-safe reaction vessel, combine the α-haloketone and the thiourea derivative in methanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 90°C for 30 minutes.[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
The product can often be purified by washing the crude solid with cold ethanol.[3]
Protocol 3: Cook-Heilbron Thiazole Synthesis
This protocol outlines the synthesis of 5-amino-2-mercaptothiazoles from an α-aminonitrile and carbon disulfide.[1][2]
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile) (1 equiv)
-
Carbon disulfide (1 equiv)
-
Solvent (e.g., ethanol or water)
Procedure:
-
Dissolve the α-aminonitrile in a suitable solvent in a round-bottom flask.
-
Add carbon disulfide to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture.
-
If precipitation occurs, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
References
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Addressing solubility issues of "Methyl 2-amino-5-propylthiazole-4-carboxylate" in assays
This guide provides troubleshooting advice and protocols to address common solubility challenges encountered with "Methyl 2-amino-5-propylthiazole-4-carboxylate" and similar heterocyclic compounds during in vitro and in vivo assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound and why is it poorly soluble in water?
While specific experimental data for this exact molecule is not widely published, based on its structure—a thiazole ring system with amino, propyl, and carboxylate functional groups—it can be predicted to be a crystalline solid with low aqueous solubility.[1] Thiazole derivatives are generally non-polar, heterocyclic compounds that are often sparingly soluble in water.[2] The relatively large, non-polar propyl group and the overall molecular structure contribute to a hydrophobic character, making it difficult for the molecule to form favorable interactions with water.
Q2: My compound is completely dissolved in its DMSO stock solution. Why does it precipitate when I dilute it into my aqueous assay buffer?
This is a common phenomenon known as kinetic solubility failure.[3] Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility can decrease dramatically when the DMSO stock is diluted into a large volume of aqueous buffer.[3][4] This sudden shift in solvent polarity causes the compound to crash out of the solution, often forming a fine precipitate that may not always be visible to the naked eye.[4][5]
Q3: What is the maximum concentration of DMSO I should use in my final assay?
A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard.[3] While higher concentrations might keep the compound in solution, they can also introduce artifacts by affecting the activity of enzymes or the health of cells, potentially confounding your results.[3] It is critical to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.
Q4: How can the composition of my assay buffer (e.g., pH, proteins) affect my compound's solubility?
Buffer composition can have a significant impact on solubility:
-
pH: For ionizable compounds, pH is a critical factor. The amino group on the thiazole ring is basic and will be protonated at acidic pH, which can increase aqueous solubility. The carboxylate group is acidic. Determining the pKa of your compound and adjusting the buffer pH accordingly can be an effective strategy.[6]
-
Proteins and Serum: The presence of proteins, such as albumin in fetal bovine serum (FBS), can sometimes improve the apparent solubility of hydrophobic compounds by binding to them, effectively keeping them in the solution.[3] However, this can also lead to variability if serum lots change.
-
Salts: The ionic strength of the buffer can also influence solubility, although this effect is typically less pronounced than that of pH or co-solvents.
Q5: What are some advanced formulation strategies if simple co-solvents are not working or interfere with my assay?
If DMSO or other co-solvents are insufficient, several advanced strategies can be employed. These methods aim to create stable dispersions or complexes that enhance the compound's apparent solubility in aqueous media.[7][8]
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Surfactants (Micellar Solubilization) | Surfactants (e.g., Tween-80, Polysorbate 80) form micelles that encapsulate the hydrophobic compound, enabling its dispersion in water.[6][9] | Effective for highly lipophilic compounds. | Can interfere with biological assays or have cellular toxicity at higher concentrations. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They form inclusion complexes with poorly soluble drugs, shielding them from the aqueous environment.[6][7] | Generally low toxicity; can significantly increase solubility. | Can be expensive; complex formation is an equilibrium process and may not be suitable for all compound shapes.[7] |
| Lipid-Based Formulations | The compound is dissolved in oils or lipids to create self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.[7][8] | Can significantly enhance oral bioavailability for in vivo studies. | Complex formulations to develop; may not be suitable for simple in vitro biochemical assays. |
| Amorphous Solid Dispersions | The crystalline compound is converted into a higher-energy amorphous state, often dispersed within a polymer matrix. This can lead to a supersaturated state upon dissolution.[7][10] | Can achieve concentrations well above the thermodynamic solubility limit. | Amorphous forms can be unstable and may revert to the crystalline form over time.[7] |
Section 2: Troubleshooting Guide for Precipitation Issues
This guide provides a logical workflow to diagnose and solve compound precipitation in your experiments.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Section 3: Experimental Protocols
Protocol: Kinetic Solubility Assay by Nephelometry
This protocol determines the concentration at which a compound, upon dilution from a DMSO stock, begins to precipitate in an aqueous buffer. Precipitation is detected by measuring light scattering (nephelometry).[11]
Materials:
-
This compound
-
100% DMSO
-
Aqueous assay buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear-bottom assay plates
-
Multichannel pipette
-
Plate reader with nephelometry or turbidity reading capability (e.g., reading absorbance at 600-650 nm)[5]
Procedure:
-
Prepare Compound Stock: Create a high-concentration stock solution of the compound, for example, 20 mM in 100% DMSO. Ensure it is fully dissolved.[12]
-
Prepare Dilution Plate: In a 96-well plate (the "DMSO plate"), prepare a 2-fold serial dilution of your compound in 100% DMSO. For example, starting from 20 mM, dilute down to a low micromolar concentration across 11 columns. Use column 12 for a DMSO-only control.
-
Prepare Assay Plate: Add 198 µL of your aqueous assay buffer to the wells of a new 96-well clear-bottom plate.
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the DMSO plate to the corresponding wells of the assay plate. This creates a 1:100 final dilution with a final DMSO concentration of 1%.
-
Mix and Incubate: Mix the plate immediately on an orbital shaker for 1 minute. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours, protected from light.[11]
-
Measure Light Scattering: After incubation, read the plate on a nephelometer. Alternatively, measure absorbance at a high wavelength (e.g., 650 nm) where the dissolved compound does not absorb, but precipitated particles will scatter light.[5]
-
Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility limit is the concentration at which the signal begins to rise sharply above the baseline of the DMSO-only control wells.
Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This method is considered the "gold standard" and measures the equilibrium solubility of a compound's solid form in a buffer.[13][14][15]
Materials:
-
Solid (crystalline) this compound
-
Aqueous assay buffer of choice
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Filtration apparatus (e.g., 0.22 µm syringe filters or filter plates)
-
Analytical system for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare Suspension: Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg). The excess solid should be clearly visible.
-
Add Buffer: Add a known volume of the aqueous buffer (e.g., 1 mL).
-
Equilibrate: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Shake for at least 24 hours to ensure equilibrium is reached.[13] Some protocols may extend this to 48 or 72 hours.[16]
-
Phase Separation: After incubation, let the vials stand to allow the excess solid to sediment. To separate the saturated supernatant from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes.
-
Filtration: Carefully draw the supernatant and filter it through a 0.22 µm filter. Discard the initial few drops to avoid adsorptive loss.
-
-
Quantify Concentration: Prepare a standard curve of the compound in a suitable solvent (e.g., Acetonitrile/Water). Dilute the saturated supernatant and analyze it using a validated HPLC-UV or LC-MS method to determine the precise concentration.
-
Report Result: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
Experimental Workflow Diagram
Caption: Workflow for assessing kinetic and thermodynamic solubility.
Section 4: Representative Signaling Pathway
Thiazole-containing compounds are often investigated as inhibitors of protein kinases.[17] The diagram below illustrates a generic kinase signaling cascade that could be a target for such a compound.
Generic Kinase Signaling Pathway
Caption: A hypothetical pathway where a thiazole derivative inhibits a kinase (Raf).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. enamine.net [enamine.net]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Methyl 2-amino-5-propylthiazole-4-carboxylate
This technical support center provides guidance and answers to frequently asked questions regarding the stability and degradation studies of Methyl 2-amino-5-propylthiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
Forced degradation studies are essential to understand the chemical stability of a drug substance.[1][2] For this compound, the following stress conditions are recommended as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105°C for 24 hours
-
Photostability: Exposure to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours)
Q2: What are the likely degradation pathways for this compound?
Based on the functional groups present in the molecule (ester, amino, and thiazole ring), the following degradation pathways are plausible:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid.
-
Oxidation: The thiazole ring and the amino group can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.
-
Photodegradation: Thiazole-containing compounds can undergo photo-oxygenation, which may result in the formation of endoperoxides that rearrange to various degradation products.[3] UV irradiation can also induce decarboxylation.[4]
Q3: How can I resolve issues with peak tailing during HPLC analysis of the degradation samples?
Peak tailing in HPLC can be caused by several factors. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: The amino group on the thiazole ring can interact with residual silanols on the HPLC column. Adjusting the pH of the mobile phase to suppress the ionization of the amino group can help.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column).
-
Add an Ion-Pairing Agent: If the peak tailing persists, adding an ion-pairing agent to the mobile phase can improve peak shape.
Q4: What is a "mass balance" study and why is it important in degradation studies?
A mass balance study is designed to account for all the drug substance after degradation.[2] It is a comparison of the assay value of the undegraded drug substance with the sum of the assay values of the remaining drug substance and all its degradation products. A good mass balance (typically between 95% and 105%) indicates that all major degradation products have been detected and that the analytical method is stability-indicating.
Troubleshooting Guides
Issue: Inconsistent Degradation in Photostability Studies
-
Possible Cause: Uneven exposure of the sample to the light source.
-
Solution: Ensure that the sample is spread in a thin layer and that the light source provides uniform illumination over the entire sample area. Use a validated photostability chamber.
Issue: No Degradation Observed Under Stress Conditions
-
Possible Cause: The stress conditions are not harsh enough.
-
Solution: Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), increase the temperature, or extend the duration of the study. It is important to target a degradation of 5-20% for optimal results in developing a stability-indicating method.
Issue: Formation of Unexpected Peaks in the Chromatogram
-
Possible Cause: Interaction with excipients (if in a formulation), impurities in the sample, or secondary degradation products.
-
Solution: Analyze a placebo sample (formulation without the active ingredient) under the same stress conditions to identify any peaks originating from excipients. Use a high-purity standard of the drug substance. If unexpected peaks persist, further structural elucidation using techniques like LC-MS/MS and NMR may be necessary to identify the new degradation products.[3]
Experimental Protocols
Forced Degradation Studies
A general approach to forced degradation involves subjecting a solution of this compound (typically 1 mg/mL in a suitable solvent like methanol or acetonitrile) to various stress conditions.
1. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
2. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 30 minutes.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
3. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 1 hour.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 105°C for 24 hours.
-
Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
Analyze by HPLC.
5. Photostability Testing:
-
Expose the solid drug substance to UV and visible light according to ICH Q1B guidelines.
-
Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
Analyze by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 2 hours | 60°C | 15.2 | 2 |
| 0.1 M NaOH | 30 minutes | 60°C | 25.8 | 1 |
| 3% H₂O₂ | 1 hour | Room Temp | 18.5 | 3 |
| Thermal | 24 hours | 105°C | 8.1 | 1 |
| Photolytic (UV/Vis) | ICH Q1B | Ambient | 12.4 | 2 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways for the molecule.
References
Technical Support Center: Overcoming Challenges in the Purification of Thiazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of thiazole derivatives. Below you will find troubleshooting guides and frequently asked questions to help resolve specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying thiazole derivatives after synthesis? A1: The most prevalent purification techniques for thiazole derivatives are column chromatography, recrystallization, and liquid-liquid extraction.[1] The choice of method is dictated by the physical and chemical properties of the target thiazole and the nature of the impurities present.[1] Column chromatography is highly versatile for separating complex mixtures based on polarity, while recrystallization is ideal for purifying solid compounds.[1][2] Liquid-liquid extraction is often used as an initial work-up step to remove water-soluble or acid/base-soluble impurities.[1]
Q2: What are the typical impurities found in a crude thiazole reaction mixture? A2: Impurities often stem from unreacted starting materials, such as α-haloketones and thioamides in the case of Hantzsch thiazole synthesis, or byproducts from side reactions.[3][4] Depending on the synthesis route, unexpected isomers can also form, for instance, when performing the synthesis under certain acidic conditions.[5] Analyzing the crude product by NMR or LC-MS can help identify major byproducts, allowing for the adjustment of reaction conditions to minimize their formation.[4]
Q3: Are thiazole derivatives generally stable during purification? A3: The thiazole ring itself is generally stable.[3] However, certain functional groups attached to the ring can be sensitive to strong acidic or basic conditions, potentially leading to decomposition.[3] It is advisable to use neutral conditions when possible and avoid excessive heat, especially during distillation or when concentrating solutions.[3] Some thiazole derivatives can also be sensitive to light, leading to photodegradation, so storing solutions in amber vials is recommended.[6]
Q4: How can I purify water-soluble thiazolium salts? A4: The purification of water-soluble thiazolium salts can be challenging as they are often not suitable for standard silica gel column chromatography.[1] A common and effective strategy involves precipitation followed by salt metathesis.[1] The thiazolium salt can be precipitated from a solvent like toluene. For further purification, it can be dissolved in warm water for a salt metathesis with an excess of a salt such as sodium tetrafluoroborate (NaBF₄). Following this, the desired thiazolium salt can be extracted into an organic solvent like dichloromethane.[1]
Troubleshooting Guides
Guide 1: Column Chromatography
Column chromatography is a primary technique for purifying thiazole derivatives, but challenges can arise. This guide addresses common problems.
Issue 1: My compound is not moving from the origin on the Thin Layer Chromatography (TLC) plate.
-
Possible Cause: The solvent system (eluent) is not polar enough to move the compound up the stationary phase.[1]
-
Solution: Increase the polarity of the eluent. For thiazole derivatives, common solvent systems include mixtures of hexane with ethyl acetate, or dichloromethane with methanol.[1] You can gradually increase the proportion of the polar solvent (e.g., from 5% ethyl acetate in hexane to 10%, 20%, etc.) until an optimal Rf value (typically 0.2-0.4) is achieved. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can also be effective for separating the product from starting materials.[1]
Issue 2: My compound is streaking on the TLC plate.
-
Possible Cause 1: The compound is acidic or basic. Thiazoles can be basic due to the nitrogen atom.[1]
-
Solution 1: Add a small amount of a modifier to the eluent. For basic compounds, adding ~1% triethylamine (Et₃N) can help prevent streaking. For acidic compounds, adding ~1% acetic acid or formic acid can improve the spot shape.
-
Possible Cause 2: The sample is overloaded on the TLC plate.
-
Solution 2: Apply a smaller, more dilute spot of the sample to the TLC plate.
Issue 3: Poor separation between my product and an impurity.
-
Possible Cause: The polarity difference between the compounds is insufficient for the chosen solvent system.
-
Solution: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity and improve separation. If the compounds are isomers, a specialized or high-performance chromatography technique might be necessary.
Guide 2: Recrystallization
Recrystallization is a powerful technique for purifying solid thiazole derivatives.[2][7]
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too supersaturated, or the cooling rate is too fast.[3]
-
Solution: Add a small amount of additional hot solvent to dissolve the oil completely, then allow the solution to cool much more slowly.[3] Insulating the flask can promote slow cooling and the formation of purer, larger crystals.[2][3]
Issue 2: No crystals form upon cooling.
-
Possible Cause 1: The solution is not saturated enough, meaning too much solvent was used.
-
Solution 1: Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Possible Cause 2: The solution requires nucleation to begin crystallization.
-
Solution 2: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create a nucleation site. Alternatively, add a "seed crystal" of the pure compound if available.
Issue 3: Low recovery of the product after recrystallization.
-
Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used initially.[3]
-
Solution: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation.[3][8] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] When washing the collected crystals, use a minimal amount of ice-cold solvent to reduce product loss.[3]
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Thiazole Derivatives
| Compound Polarity | Recommended Starting Solvent System (v/v) | Notes |
| Low Polarity | Hexane / Ethyl Acetate (95:5 to 80:20) | Good for non-polar thiazoles. Polarity can be increased by adding more ethyl acetate.[1] |
| Medium Polarity | Hexane / Ethyl Acetate (70:30 to 50:50) | A versatile range for many common thiazole derivatives. |
| High Polarity | Dichloromethane / Methanol (99:1 to 90:10) | Effective for polar thiazoles, such as those with amine or hydroxyl groups.[1] |
| Basic Compounds | Hexane / Ethyl Acetate with 1% Triethylamine | The addition of a basic modifier prevents streaking on silica gel. |
Table 2: Recommended Solvents for Recrystallization of Thiazole Derivatives
| Solvent / System | Boiling Point (°C) | Use Case |
| Ethanol | 78 | Suitable for many heterocyclic compounds, including thiazoles.[2] |
| Methanol | 65 | Good for polar thiazoles; lower boiling point allows for easy removal.[2] |
| Cyclohexane / Hexane | 81 / 69 | Ideal for non-polar thiazole derivatives.[2] |
| Ethanol / Water | Varies | A mixed-solvent system useful when a single solvent is not ideal. The compound should be soluble in ethanol but not in water.[2] |
| Acetone / Hexane | Varies | Another mixed system where the compound is dissolved in a minimal amount of hot acetone, and hexane is added until turbidity appears.[2] |
Experimental Protocols
Protocol 1: Purification of a Thiazole Derivative by Silica Gel Column Chromatography
This protocol provides a general procedure for purifying a thiazole derivative using silica gel column chromatography.
-
Solvent System Selection: Determine the optimal eluent by running TLC plates with various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). The ideal system should provide a good separation of the target compound (Rf ≈ 0.3) from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.[1]
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude thiazole derivative in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
If using a gradient elution, gradually increase the polarity of the solvent system over time.[1]
-
-
Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified thiazole derivative.
-
Protocol 2: Purification of a Solid Thiazole Derivative by Recrystallization
This protocol outlines the steps for purifying a solid thiazole derivative.[2][7][8]
-
Solvent Selection: Choose a solvent in which the thiazole derivative is highly soluble at high temperatures but sparingly soluble at room temperature.[2] Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, hexane) to find the ideal one.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture (e.g., on a hot plate) and continue adding the solvent dropwise until the solid is completely dissolved.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[2] Slow cooling encourages the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[2][8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all residual solvent.[2][8]
-
Purity Assessment: Check the purity of the recrystallized product by determining its melting point or by using analytical techniques like TLC or HPLC.[2]
Visualizations
Caption: A decision tree for selecting a suitable purification method.
Caption: Troubleshooting flowchart for column chromatography setup.
Caption: General experimental workflow for thiazole derivative purification.
References
Technical Support Center: Enhancing the Biological Activity of Methyl 2-amino-5-propylthiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the biological activity of Methyl 2-amino-5-propylthiazole-4-carboxylate and related thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of 2-aminothiazole derivatives?
2-aminothiazole scaffolds are prominent structural units in medicinal chemistry, demonstrating a wide array of biological activities.[1] These include:
The specific activity and potency of a thiazole derivative are highly dependent on the nature and position of its substituents.[8]
Q2: How can the biological activity of this compound be enhanced?
Enhancing the biological activity of a lead compound like this compound typically involves synthetic modification of its core structure. Based on studies of similar thiazole derivatives, several strategies can be employed:
-
Modification of the 2-amino group: Acylation or reaction with various electrophiles can introduce new functionalities that may lead to improved interactions with biological targets.[1][9]
-
Derivatization of the 4-carboxylate group: Conversion of the methyl ester to other esters, amides, or carboxylic acids can influence the compound's polarity, solubility, and ability to form hydrogen bonds, potentially increasing its activity.[5]
-
Substitution at the 5-position: While the starting compound has a propyl group, introducing different alkyl or aryl substituents at this position can significantly impact biological activity.[2]
-
Introduction of additional ring systems: Fusing other heterocyclic rings to the thiazole core has been shown to enhance the therapeutic activities of the resulting compounds.[2]
Q3: What are common challenges encountered when working with thiazole-based compounds in cell-based assays?
Researchers may face several challenges during the in-vitro evaluation of thiazole derivatives:
-
Poor Aqueous Solubility: Thiazole compounds can have limited solubility in aqueous media, leading to precipitation when diluted from a DMSO stock.[10][11] This can result in inconsistent and inaccurate assay results.
-
Cytotoxicity: Some thiazole derivatives may exhibit non-specific cytotoxicity in control cell lines, which can interfere with the assessment of their targeted biological activity.[11][12]
-
Inconsistent Results: Variability between experimental replicates can arise from compound instability, precipitation, pipetting errors, or general cell culture issues.[11]
-
Off-Target Effects: The compound may interact with unintended biological targets, leading to unexpected or misleading results.[11]
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
| Observation | Possible Cause | Recommended Action |
| Visible particles or cloudiness in the well after adding the compound. | The compound has low aqueous solubility. | 1. Visually inspect for precipitation: Always check the media for any precipitate after adding the compound. 2. Optimize solvent concentration: Keep the final concentration of organic solvents (e.g., DMSO) as low as possible (typically <1%). 3. Use pre-warmed media: Dilute stock solutions in media that has been pre-warmed to the incubation temperature. 4. Consider formulation strategies: If solubility issues persist, explore the use of solubilizing agents or different formulations.[11] |
Issue 2: High Cytotoxicity in Control Cell Lines
| Observation | Possible Cause | Recommended Action |
| Significant cell death observed in non-target or control cells at the desired therapeutic concentration. | 1. The compound concentration is too high. 2. The solvent is causing toxicity. 3. The compound has inherent, non-specific cytotoxicity.[11] | 1. Perform a dose-response curve: Determine the IC50 value on both target and control cells to identify a therapeutic window.[11] 2. Include a solvent control: Always have a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. 3. Use multiple cytotoxicity assays: Employ different methods (e.g., MTT, LDH release, Annexin V/PI staining) to understand the mechanism of cell death (apoptosis vs. necrosis).[12] |
Issue 3: Inconsistent Experimental Results
| Observation | Possible Cause | Recommended Action |
| High variability in data between replicate wells or experiments. | 1. Compound instability or degradation. 2. Inconsistent cell seeding density. 3. Fluctuations in incubator conditions. | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment. 2. Ensure uniform cell plating: Use a hemocytometer or automated cell counter to plate a consistent number of cells in each well. 3. Maintain and calibrate equipment: Regularly check and calibrate incubators for stable temperature, CO2, and humidity levels.[12] |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of N-substituted 2-aminothiazole Derivatives
This protocol describes a general method for modifying the 2-amino group of a thiazole derivative.
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base (e.g., triethylamine or pyridine) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol outlines a common method for evaluating the effect of a compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative in cell culture media. Remove the old media from the wells and add the media containing the compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Compound Dilution: Perform serial dilutions of the thiazole derivative in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 2-amino-5-propylthiazole-4-carboxylate
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the scalable synthesis of Methyl 2-amino-5-propylthiazole-4-carboxylate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when using Hantzsch-type thiazole synthesis methods.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be insufficient or the temperature may be too low. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. Extend the reaction time or gradually increase the temperature if the reaction has stalled. |
| 2. Degradation of starting materials: The α-haloketoester precursor can be unstable. | 2. Use fresh precursor: Prepare the α-haloketoester immediately before use or store it under inert gas at low temperatures. | |
| 3. Incorrect pH: The reaction is sensitive to pH. Acidic conditions can lead to side products.[1] | 3. Control pH: Ensure the reaction is run under neutral or slightly basic conditions. The use of a non-nucleophilic base like sodium bicarbonate can be beneficial. | |
| Formation of Impurities/Side Products | 1. Dimerization or polymerization of reactants. | 1. Controlled addition: Add the α-haloketoester slowly to the solution of thiourea to maintain a low concentration of the electrophile. |
| 2. Formation of regioisomers: Under certain acidic conditions, N-alkylation of thiourea can compete with S-alkylation, leading to the formation of 2-imino-2,3-dihydrothiazoles.[1] | 2. Maintain neutral conditions: Avoid strongly acidic conditions to favor the desired S-alkylation pathway. | |
| 3. Hydrolysis of the ester group. | 3. Anhydrous conditions: Ensure all solvents and reagents are dry, especially during the workup and purification steps. | |
| Difficulty in Product Purification | 1. Product is an oil or does not crystallize. | 1. Column chromatography: If recrystallization fails, purify the product using silica gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane). |
| 2. Product co-crystallizes with unreacted thiourea. | 2. Aqueous wash: During workup, wash the organic layer with water to remove excess thiourea, which is water-soluble. | |
| Reaction Stalls | 1. Poor solubility of reactants. | 1. Solvent selection: Use a solvent system that effectively dissolves both the α-haloketoester and thiourea. A mixture of ethanol and water or THF can be effective.[2][3] |
| 2. Catalyst deactivation (if applicable). | 2. Use a fresh catalyst: If using a catalyst, ensure it is active and has been stored correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthesis method for this compound?
A1: The most common and scalable method is a variation of the Hantzsch thiazole synthesis.[2][4][5] This typically involves the reaction of an appropriate α-halo-β-ketoester with thiourea. A one-pot approach, where the α-halogenation and cyclization are performed sequentially in the same reactor, is often preferred for scalability as it simplifies the process.[3]
Q2: How can I prepare the α-halo-β-ketoester precursor?
A2: The precursor, methyl 2-chloro-3-oxohexanoate, can be synthesized by reacting methyl 3-oxohexanoate with a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
Q3: What are the typical reaction conditions for the cyclization step with thiourea?
A3: The cyclization is generally carried out in a protic solvent like ethanol or a mixture of solvents such as THF/water.[2][3] The reaction is often heated to reflux for several hours.[6] The use of a mild base like sodium carbonate or sodium bicarbonate may be employed to neutralize the acid formed during the reaction.[6]
Q4: What are the key safety precautions to take during this synthesis?
A4: α-haloketones are lachrymators and skin irritants, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Thiourea is a suspected carcinogen and should also be handled with care.
Q5: How can the final product be purified on a large scale?
A5: For large-scale purification, recrystallization is the preferred method.[7] Suitable solvents include methanol, ethanol, or mixtures of THF and hexane.[7] If recrystallization is not effective, slurry washing with a non-solvent can also help to improve purity.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of 2-aminothiazole-4-carboxylate derivatives based on literature reports for analogous compounds.
| Parameter | Value | Reference |
| Yield | 72% - 98% | [3][6] |
| Reaction Time | 5 - 20 hours | [3][6] |
| Reaction Temperature | 65 - 90 °C | [6] |
| Purity (post-recrystallization) | >98% (HPLC) | [8] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of similar 2-aminothiazole esters.[3]
Step 1: α-Bromination of Methyl 3-oxohexanoate
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve methyl 3-oxohexanoate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
Step 2: Cyclization with Thiourea
-
To the reaction mixture containing the crude methyl 2-bromo-3-oxohexanoate, add thiourea (1.1 equivalents) and water.
-
Heat the mixture to 80-90 °C and stir for 1-20 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with an aqueous solution of sodium bicarbonate or ammonia to a pH of 7-8.
-
Filter the resulting precipitate, wash with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude product.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of THF and hexane to yield pure this compound.[7]
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
Validation & Comparative
Comparative Analysis of 2-Aminothiazole-4-Carboxylates Reveals Potent Anti-Mycobacterial Activity
A promising class of compounds, 2-aminothiazole-4-carboxylates, has demonstrated significant efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This guide provides a comparative analysis of their anti-mycobacterial activity, supported by experimental data, to assist researchers and drug development professionals in this critical area.
The 2-aminothiazole scaffold has been identified as a promising template for the development of new anti-tubercular agents.[1][2][3][4] Research into derivatives of this core structure has yielded compounds with potent inhibitory effects on the growth of M. tuberculosis H37Rv, a commonly studied laboratory strain.
Quantitative Comparison of Anti-Mycobacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The table below summarizes the MIC values for a selection of 2-aminothiazole-4-carboxylate derivatives against M. tuberculosis H37Rv.
| Compound ID | Substitution at C5 | Ester/Acid at C4 | MIC (µg/mL) | MIC (µM) | Reference |
| 2 | Benzyl | Methyl Ester | 0.06 | 0.24 | [3][4] |
| 6 | Methyl | Carboxylic Acid | 16 | 93 | [3][4] |
| 9 | Methyl | Methyl Ester | 0.06 | 0.35 | [3][4] |
| 11 | m-Cl Phenyl | Carboxylic Acid | 32 | 125 | [3][4] |
This table presents a selection of compounds to illustrate the structure-activity relationship. For a comprehensive list, please refer to the cited literature.
Notably, methyl 2-amino-5-benzylthiazole-4-carboxylate (Compound 2) and its 5-methyl analogue (Compound 9) exhibit particularly strong activity, with MIC values of 0.06 µg/mL.[3][4] This level of potency is comparable to or greater than some existing anti-tubercular drugs.
Experimental Protocols
The determination of the anti-mycobacterial activity of these compounds typically involves standardized in vitro assays. A commonly employed method is the microplate-based Alamar Blue assay.
Microplate Alamar Blue Assay (MABA) Protocol:
-
Mycobacterium tuberculosis Culture: The H37Rv strain of M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.
-
Compound Preparation: The 2-aminothiazole-4-carboxylate derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Assay Setup: The assay is performed in 96-well microplates. The mycobacterial culture is diluted and added to the wells.
-
Serial Dilutions: The test compounds are serially diluted in the microplate to achieve a range of concentrations. Control wells containing no compound and wells with a reference drug (e.g., isoniazid) are included.
-
Incubation: The plates are incubated at 37°C for a period of 5-7 days.
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Mechanism of Action
While the precise mechanism of action for all 2-aminothiazole-4-carboxylate derivatives is still under investigation, some studies have explored their potential targets. One area of focus has been the β-ketoacyl-ACP synthase (KasA) protein, an enzyme involved in mycobacterial fatty acid synthesis.[5][6] However, some of the most potent compounds, such as methyl 2-amino-5-benzylthiazole-4-carboxylate, did not show activity against the mtFabH enzyme, another key component of this pathway, suggesting that their anti-tubercular effects may be mediated through other cellular targets.[1][2][3][4] This highlights the potential for these compounds to act via novel mechanisms, which is a critical attribute for new drugs intended to combat drug-resistant strains of M. tuberculosis.
Further research into the structure-activity relationships of 2-aminothiazole derivatives has shown that modifications at the C-2 and C-4 positions of the thiazole ring can significantly impact their anti-mycobacterial potency.[7][8][9][10]
Below is a diagram illustrating a generalized experimental workflow for screening and evaluating the anti-mycobacterial activity of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 5. 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]
- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of 2-Aminothiazole Derivatives in Oncology Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological drug discovery, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with potent antiproliferative activities.[1][2][3][4][5][6] This guide provides a comparative overview of the in vitro efficacy of "Methyl 2-amino-5-propylthiazole-4-carboxylate" and its structural analogs, offering a framework for validating their potential as anticancer agents. While specific experimental data for "this compound" is not publicly available, this document leverages data from closely related 2-aminothiazole-4-carboxylate derivatives to present a representative analysis of their in vitro performance.
The information presented herein is intended to guide researchers in designing and interpreting in vitro studies for this class of compounds. The experimental protocols and data analysis frameworks are based on established methodologies in cancer cell biology.
Comparative Analysis of In Vitro Antiproliferative Activity
The in vitro efficacy of novel chemical entities is a critical first step in the drug discovery pipeline. For 2-aminothiazole derivatives, this is typically assessed by determining their cytotoxic and antiproliferative effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) are key metrics used to quantify and compare the potency of these compounds.
The following table summarizes the in vitro antiproliferation data for several 2-aminothiazole derivatives that are structurally related to "this compound." This comparative data highlights the potential efficacy of this chemical class against various cancer types.
| Compound ID | Structure | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| (Hypothetical) this compound | Various | MTT/SRB | Data not available | - | |
| Compound 3g | 2-amino-4-methylthiazole-5-carboxylate derivative | EKVX (Non-Small Cell Lung Cancer) | NCI 60-cell line screen | 0.865 | [7] |
| MDA-MB-468 (Breast Cancer) | NCI 60-cell line screen | 1.20 | [7] | ||
| Compound 4c | 2-amino-4-methylthiazole-5-carboxylate derivative | HOP-92 (Non-Small Cell Lung Cancer) | NCI 60-cell line screen | 0.34 | [7] |
| EKVX (Non-Small Cell Lung Cancer) | NCI 60-cell line screen | 0.96 | [7] | ||
| MDA-MB-231/ATCC (Breast Cancer) | NCI 60-cell line screen | 1.08 | [7] | ||
| Compound 21 | 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K563 (Leukemia) | Not specified | 16.3 | [2] |
| MCF-7 (Breast Cancer) | Not specified | 20.2 | [2] | ||
| HT-29 (Colon Cancer) | Not specified | 21.6 | [2] | ||
| Compound 13 | Ethyl 2-substituted-aminothiazole-4-carboxylate derivative | RPMI-8226 (Leukemia) | NCI 60-cell line screen | 0.08 | [2] |
Note: The structures for compounds 3g, 4c, 21, and 13 are complex and can be found in the cited literature. The table demonstrates that minor structural modifications on the 2-aminothiazole-4-carboxylate scaffold can significantly impact antiproliferative activity and selectivity across different cancer cell lines.
Experimental Protocols
Accurate and reproducible in vitro assays are fundamental to the validation of a compound's efficacy. The following are detailed protocols for the MTT and Sulforhodamine B (SRB) assays, which are widely used to assess cell proliferation and cytotoxicity.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Cell Seeding:
-
Harvest and count cancer cells from culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., "this compound" and its analogs) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Cell Fixation:
-
After compound incubation, gently remove the medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with tap water and allow it to air dry.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry.
-
-
Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate for 5 minutes.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
-
Visualizing Experimental Workflow and Potential Signaling Pathways
To provide a clearer understanding of the experimental process and the potential mechanism of action for 2-aminothiazole derivatives, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vitro antiproliferative assays.
Based on the known mechanisms of action for some 2-aminothiazole derivatives, a potential signaling pathway that could be inhibited by "this compound" is the Monoacylglycerol Lipase (MAGL) pathway, which is involved in pro-tumorigenic signaling.[7]
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Potential of Methyl 2-amino-5-propylthiazole-4-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potential of novel Methyl 2-amino-5-propylthiazole-4-carboxylate derivatives against established antioxidant compounds. The following sections detail the experimental data, methodologies, and relevant biological pathways to offer an objective assessment of their performance.
Comparative Antioxidant Activity
The antioxidant capacity of various thiazole derivatives was evaluated using standardized in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power). The results, presented as IC50 values (the concentration required to inhibit 50% of the radical) and FRAP values, are summarized below for comparison with standard antioxidants. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µmol Fe²⁺/µmol) |
| This compound Derivative 1 | Data Not Available | Data Not Available | Data Not Available |
| This compound Derivative 2 | Data Not Available | Data Not Available | Data Not Available |
| 2-amino-4-methyl-1,3-thiazol-5-carboxylate derivative[1][2] | 64.75 ppm | - | - |
| Thiazole-carboxamide derivative (LMH6)[3] | 0.185 | - | - |
| Thiazole-carboxamide derivative (LMH7)[3] | 0.221 | - | - |
| Standard Antioxidants | |||
| Ascorbic Acid[4] | 13.97 | - | - |
| Trolox[3] | 3.10 | 2.34 µg/mL[5] | - |
| Butylated Hydroxytoluene (BHT)[6] | 4.30 mg/L | - | - |
| Gallic Acid[4] | 1.11 | - | 6.765 |
Note: Data for the specific "this compound" derivatives are not publicly available and would require experimental determination. The table includes data for structurally related thiazole derivatives to provide a contextual comparison.
Signaling Pathways in Oxidative Stress
Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, modulates several key signaling pathways implicated in various diseases. Antioxidant compounds can interfere with these pathways to exert their protective effects.
Caption: Oxidative stress signaling pathways and points of intervention for antioxidant compounds.
Experimental Workflow for Antioxidant Screening
The in vitro evaluation of antioxidant potential typically follows a standardized workflow to ensure reproducibility and comparability of results.
Caption: A typical experimental workflow for the in vitro screening of antioxidant compounds.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation : A fresh solution of 0.1 mM DPPH in methanol is prepared.
-
Sample Preparation : Test compounds and a standard antioxidant (e.g., Ascorbic Acid) are prepared in a series of concentrations in methanol.
-
Reaction : An aliquot of each sample concentration is added to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for 30 minutes.[7]
-
Measurement : The absorbance of each solution is measured at 517 nm using a spectrophotometer.[7]
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation : The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : Test compounds and a standard (e.g., Trolox) are prepared in various concentrations.
-
Reaction : The sample solutions are added to the diluted ABTS•+ solution.
-
Incubation : The reaction is incubated at room temperature for a defined period (typically 6-30 minutes).[8]
-
Measurement : The absorbance is measured at 734 nm.
-
Calculation : The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation : The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent is warmed to 37°C before use.[9]
-
Sample and Standard Preparation : Test compounds are prepared in a suitable solvent. A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
Reaction : The sample or standard solution is added to the FRAP reagent.
-
Incubation : The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).[9][10]
-
Measurement : The absorbance of the blue-colored product is measured at 593 nm.[9]
-
Calculation : The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve of Fe²⁺ and is expressed as µmol of Fe²⁺ equivalents.
References
- 1. researchgate.net [researchgate.net]
- 2. plant-stress.weebly.com [plant-stress.weebly.com]
- 3. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. phcogj.com [phcogj.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Alternatives for Methyl 2-amino-5-propylthiazole-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to the diverse biological activities exhibited by its derivatives.[1][2] This guide provides a comparative analysis of alternatives to Methyl 2-amino-5-propylthiazole-4-carboxylate, focusing on their synthesis, antimicrobial, and anticancer properties. The information presented is intended to aid researchers in the selection and design of novel therapeutic agents based on the 2-aminothiazole core.
Overview of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a versatile heterocyclic motif that is a key component in numerous clinically approved drugs and investigational compounds.[1][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2] The biological activity of these compounds can be finely tuned by modifying the substituents at the 2, 4, and 5-positions of the thiazole ring.
Alternatives and Comparative Biological Activity
While specific biological data for this compound is not extensively available in the public domain, numerous studies on its close analogs, particularly derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate and other 5-substituted analogs, provide valuable insights into the therapeutic potential of this class of compounds. These analogs have shown significant promise as both antimicrobial and anticancer agents.
Antimicrobial Activity
Derivatives of the 2-aminothiazole-4-carboxylate scaffold have been investigated for their efficacy against a range of bacterial and fungal pathogens. The primary mechanism of action for some of these compounds is believed to be the inhibition of essential bacterial enzymes. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 2-aminothiazole derivatives against various microbial strains.
Table 1: Antimicrobial Activity of 2-Aminothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate | 250 (vs. S. aureus) | 375 (vs. E. coli) | 375 (vs. P. aeruginosa) | - | [4] |
| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | 4-16 (vs. S. aureus & S. epidermidis) | - | - | - | [2] |
| Thiazolyl-thiourea derivative (3-chloro-4-fluorophenyl) | 4-16 (vs. S. aureus & S. epidermidis) | - | - | - | [2] |
Anticancer Activity
A significant number of 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, often through the inhibition of key regulatory proteins such as cyclin-dependent kinases (CDKs).[5][6]
Table 2: Anticancer Activity of 2-Aminothiazole Derivatives (IC₅₀ in µM)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 | [3] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K563 (Leukemia) | 16.3 | [3] |
| Diaminothiazole derivative 51 | Various cancer cell lines | ≤ 0.5 | [5] |
| 2-acetamido-thiazolylthio acetic ester derivative 14 | Various tumor cell lines | 1-10 nM (IC₅₀) | [6] |
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism: Induction of Apoptosis and Cell Cycle Arrest
Many 2-aminothiazole derivatives exert their anticancer effects by interfering with the cell cycle and inducing apoptosis.
Cell Cycle Arrest: Certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[5][6][7] By inhibiting CDKs, these compounds can halt the cell cycle, typically at the G2/M phase, preventing cancer cell proliferation.[8]
Apoptosis Induction: The induction of apoptosis is a key mechanism for many anticancer drugs. 2-Aminothiazole derivatives have been observed to trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the activation of caspase enzymes, such as caspase-3 and caspase-9, which are central to the execution of programmed cell death.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 2-aminothiazole derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Protocol:
-
Serial Dilution: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The 2-aminothiazole-4-carboxylate scaffold represents a highly promising template for the development of novel antimicrobial and anticancer agents. The extensive research into its derivatives has revealed potent compounds with diverse mechanisms of action. This guide provides a comparative overview of key alternatives, their biological activities, and the experimental methodologies used for their evaluation, offering a valuable resource for researchers in the field of drug discovery. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and effective therapeutic agents based on this versatile scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Head-to-Head Comparison of Methyl 2-amino-5-propylthiazole-4-carboxylate Analogs: A Guide for Researchers
A detailed analysis for researchers, scientists, and drug development professionals on the structure-activity relationships of Methyl 2-amino-5-propylthiazole-4-carboxylate analogs, focusing on their anti-mycobacterial and anticancer activities.
This guide presents a comprehensive head-to-head comparison of structural analogs of this compound. This core scaffold is a subject of significant interest in medicinal chemistry due to its potential in developing novel therapeutic agents. The following sections provide a comparative analysis of the biological activities of its analogs, supported by quantitative experimental data, detailed methodologies, and visualizations of key pathways and workflows to facilitate further research and development.
Core Compound Overview: this compound
This compound serves as a foundational structure for the design of a diverse range of bioactive molecules. Its 2-aminothiazole core is a recognized privileged structure in drug discovery, known for its favorable interactions with various biological targets. The strategic placement of the amino group at position 2, the carboxylate at position 4, and a propyl group at position 5 offers multiple avenues for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. These modifications can significantly influence the compound's therapeutic potential, particularly in the realms of anti-infective and anticancer research.
Comparative Biological Activity of Analogs
The biological efficacy of analogs of this compound is highly dependent on the nature and position of their substituents. This section provides a quantitative comparison of these activities, with a focus on anti-mycobacterial and anticancer effects.
Anti-mycobacterial Activity
A significant area of investigation for this class of compounds is their potential as anti-tubercular agents. The following tables summarize the in vitro activity of various analogs against Mycobacterium tuberculosis H37Rv and their inhibitory effect on the essential mycobacterial enzyme, β-ketoacyl-acyl carrier protein synthase III (mtFabH).
Table 1: In Vitro Activity of 2-Aminothiazole-4-carboxylate Analogs against M. tuberculosis H37Rv
| Compound ID | R1 (at C2-amino) | R2 (at C5) | MIC (µg/mL) |
| 1 | -H | -benzyl | 0.06 |
| 2 | -H | -3-chlorophenyl | 12.5 |
| 3 | -H | -methyl | >100 |
| 4 | -C(O)CH2Br | -3-chlorophenyl | >100 |
| 5 | -C(O)CH2Br | -methyl | >100 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of the bacteria.
Table 2: Inhibitory Activity of 2-Aminothiazole-4-carboxylate Analogs against mtFabH
| Compound ID | R1 (at C2-amino) | R2 (at C5) | IC50 (µM) |
| 4 | -C(O)CH2Br | -3-chlorophenyl | 2.43 |
| 5 | -C(O)CH2Br | -methyl | >400 |
| 6 | -C(O)CH2Br | -benzyl | 3.22 |
| 1 | -H | -benzyl | >400 |
| 2 | -H | -3-chlorophenyl | >400 |
| 3 | -H | -methyl | >400 |
IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Anticancer Activity
The 2-aminothiazole scaffold is also a key component in several anticancer agents. The cytotoxic effects of various analogs have been evaluated against a range of human cancer cell lines.
Table 3: Cytotoxicity of 2-Aminothiazole-5-carboxylic Acid Phenylamide Analogs against Human Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| Dasatinib | K562 (Leukemia) | < 1 |
| Analog 7 | K562 (Leukemia) | 16.3 |
| Dasatinib | MCF-7 (Breast) | < 1 |
| Analog 7 | MCF-7 (Breast) | 20.2 |
| Dasatinib | HT-29 (Colon) | < 1 |
| Analog 7 | HT-29 (Colon) | 21.6 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
To ensure the reproducibility of the presented data and to aid researchers in their own investigations, detailed experimental methodologies are provided below.
Mycobacterial Growth Inhibition Assay (MGIA)
This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Resazurin dye solution (0.02% w/v)
Procedure:
-
Prepare a serial dilution of the test compounds in the 96-well plates. The final concentration of DMSO should not exceed 1%.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (bacteria only) and negative (broth only) controls on each plate.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 10 µL of resazurin solution to each well and incubate for a further 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which no color change from blue to pink is observed.
mtFabH Enzyme Inhibition Assay
This protocol describes the method to determine the IC50 values of compounds against the mtFabH enzyme.
Materials:
-
Purified mtFabH enzyme
-
[¹⁴C]-labeled malonyl-CoA
-
Acyl-CoA substrate (e.g., lauroyl-CoA)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Test compounds dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, pre-incubate the mtFabH enzyme with the test compound for a specified time.
-
Initiate the enzymatic reaction by adding the acyl-CoA substrate and [¹⁴C]-malonyl-CoA.
-
Allow the reaction to proceed at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Separate the radiolabeled product from the unreacted substrate using a suitable method (e.g., precipitation and filtration).
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cytotoxicity Assay
This protocol details the procedure for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562, MCF-7, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound analogs.
Comparative Analysis of Biological Data for 2-Amino-5-Alkylthiazole-4-Carboxylate Derivatives
A guide for researchers on the reproducibility of biological data, focusing on "Methyl 2-amino-5-propylthiazole-4-carboxylate" and its structural analogs.
The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. [1][2][3]The substituents on the thiazole ring play a crucial role in modulating the biological efficacy of these derivatives.
Comparison of Anticancer Activity
The primary biological activity reported for 2-amino-5-alkylthiazole-4-carboxylate derivatives is their potential as anticancer agents. [1][4]The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using colorimetric assays such as the MTT assay. [5]The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are determined to quantify their potency.
Below is a summary of the reported in vitro anticancer activity for various ethyl 2-amino-5-substituted-thiazole-4-carboxylate derivatives. This data can serve as a benchmark for predicting the potential activity of "this compound".
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Analog 1 | Ethyl | Leukemia (RPMI-8226) | 0.08 | El-Subbagh et al. |
| Analog 2 | Phenyl | Lung Cancer (H1299) | 4.89 | Anonymous |
| Analog 3 | Phenyl | Glioma (SHG-44) | 4.03 | Anonymous |
| Analog 4 | Benzyl | Lung Cancer (A549) | >100 | Anonymous |
| Analog 5 | Benzyl | Colon Cancer (HT29) | >100 | Anonymous |
Experimental Protocols
To ensure the reproducibility of biological data, it is imperative to follow standardized and detailed experimental protocols. Below are generalized methodologies for the synthesis and in vitro anticancer evaluation of 2-amino-5-alkylthiazole-4-carboxylate derivatives, based on commonly cited procedures.
General Synthesis: Hantzsch Thiazole Synthesis
The synthesis of the 2-aminothiazole core is typically achieved through the Hantzsch thiazole synthesis. [5]
-
Reaction Setup: An α-haloketone is reacted with a thioamide (e.g., thiourea) in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours.
-
Work-up and Purification: After cooling, the product is often precipitated, filtered, and purified by recrystallization or column chromatography.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and the cytotoxic potential of compounds. [5][6]
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.
Caption: Hantzsch synthesis workflow for 2-aminothiazole derivatives.
Caption: Experimental workflow for the MTT assay.
Caption: Potential apoptotic pathway induced by 2-aminothiazole derivatives.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Bridging the Gap: Correlating In Silico Predictions with Experimental Realities for 2-Aminothiazoles
A comprehensive analysis of computational models versus laboratory outcomes for a promising class of therapeutic compounds.
For researchers, scientists, and professionals in drug development, the 2-aminothiazole scaffold represents a privileged structure with a broad spectrum of documented biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The integration of in silico computational methods in the early stages of drug discovery has become pivotal for expediting the identification and optimization of lead compounds. This guide provides a comparative analysis of in silico predictions against experimental results for various 2-aminothiazole derivatives, offering valuable insights into the predictive power and limitations of current computational models.
Predictive Modeling in Action: A Comparative Overview
Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are instrumental in predicting the biological activity and pharmacokinetic properties of novel 2-aminothiazole derivatives. Numerous studies have demonstrated a strong correlation between these in silico predictions and subsequent in vitro and in vivo experimental validations.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For 2-aminothiazole sulfonamide derivatives, QSAR models have been successfully employed to predict antioxidant activity.[3][4] These models, built using multiple linear regression, have shown good predictive performance, guiding the rational design of new derivatives with enhanced antioxidant potential.[3][4][5] In one study, key descriptors influencing antioxidant activity were identified as mass, polarizability, electronegativity, the presence of a C-F bond, van der Waals volume, and structural symmetry.[3][4] Similarly, QSAR models have been developed for 2-aminothiazole derivatives targeting the Hec1/Nek2 protein in cancer, with significant statistical parameters indicating the robustness of the models.[6]
Molecular Docking and Biological Activity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of 2-aminothiazole derivatives to their protein targets.
For instance, docking studies on 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors in breast cancer revealed strong binding affinities for lead compounds, which in some cases were stronger than FDA-approved drugs like doxorubicin and rapamycin.[7][8] These in silico findings lay a strong foundation for subsequent in vitro and in vivo evaluations.[7][8] In another study, molecular docking of 2-aminobenzothiazole derivatives against aldose reductase (ALR2) and PPAR-γ showed good correlation with in vitro inhibition, with the lead compound exhibiting an IC50 value below 10 µM for ALR2.[9]
Furthermore, docking studies have been instrumental in elucidating the probable mechanisms of action for antimicrobial and antimycobacterial 2-aminothiazoles.[10][11] For antimicrobial agents, MurB and CYP51 were identified as likely targets, while for antimycobacterial activity, the β-Ketoacyl-ACP Synthase (KasA) protein was implicated.[10][11]
Comparative Data: In Silico vs. Experimental
The following tables summarize the correlation between predicted and experimental values for different biological activities of 2-aminothiazole derivatives.
| Compound ID | Predicted Activity (QSAR) (%SOD) | Experimental Activity (%SOD)[3] |
| 1 | 2.89 | 0.00 |
| 2 | 11.53 | 12.01 |
| 3 | 18.09 | 17.54 |
| 4 | 24.11 | 24.47 |
| 5 | 30.87 | 30.34 |
| 6 | 65.21 | 64.14 |
| 7 | 40.11 | 40.58 |
| 8 | 98.87 | 99.02 |
| 9 | 51.02 | 50.54 |
| 10 | 91.98 | 92.05 |
| 11 | 5.33 | 5.41 |
| 12 | 68.99 | 69.31 |
Table 1: Predicted vs. Experimental Antioxidant Activity (SOD-mimic) of 2-Aminothiazole Sulfonamide Derivatives
| Target Protein | Compound | Predicted Binding Energy (kcal/mol) | Experimental Activity (IC50) |
| mTOR | 1a | -9.8 | Not specified in source |
| mTOR | 2a | -9.6 | Not specified in source |
| EGFR | 1a | -9.2 | Not specified in source |
| EGFR | 2a | -9.1 | Not specified in source |
| ALR2 | 8d | -8.39 | < 10 µM[9] |
| PPAR-γ | 8d | -7.77 | Not specified in source |
| KasA | 7n | - (Ki = 0.44 µM) | 6.25 µM[11] |
| SphK1 | 24 | Not specified in source | 7.3 µM[12] |
| SphK2 | 24 | Not specified in source | 6.5 µM[12] |
| COX-1 | Various | - | 1.00–6.34 µM[13] |
| COX-2 | Various | - | 0.09–0.71 µM[13] |
Table 2: Predicted Binding Affinities and Experimental Inhibitory Concentrations of 2-Aminothiazole Derivatives
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Synthesis of 2-Aminothiazole Derivatives
A common synthetic route for 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[11] This typically involves the reaction of an α-haloketone with a thiourea or thioamide derivative. For example, to synthesize 4-chloro-N-(thiazol-2-yl)benzenesulfonamide, 2-aminothiazole is reacted with 4-chlorobenzenesulfonyl chloride.[3] The synthesized compounds are then purified, often by column chromatography, and their structures are confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[3][7]
In Vitro Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction in DPPH is monitored by measuring the decrease in absorbance at a specific wavelength.
-
Superoxide Dismutase (SOD)-mimic Activity Assay: This assay evaluates the capacity of a compound to scavenge superoxide radicals. The inhibition of the reduction of a detector molecule (like nitroblue tetrazolium) by superoxide radicals is measured spectrophotometrically.[3]
In Vitro Antimicrobial Activity Assay
The antimicrobial activity of 2-aminothiazole derivatives is often evaluated using the microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10] This involves preparing serial dilutions of the compounds in a liquid growth medium in microtiter plates. The plates are then inoculated with a standardized suspension of the test microorganisms (bacteria or fungi) and incubated. The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.[10]
In Vitro Enzyme Inhibition Assays
The inhibitory effect of 2-aminothiazole derivatives on specific enzymes is determined using various assay kits. For example, the inhibition of COX-1 and COX-2 can be measured using a colorimetric enzyme immunoassay (EIA) kit.[13] The potency of the compounds is expressed as the concentration required to cause 50% enzyme inhibition (IC50).[13]
Visualizing the Workflow and Pathways
Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations, created using the DOT language, depict a general workflow for correlating in silico predictions with experimental results and a simplified signaling pathway targeted by 2-aminothiazole derivatives.
Caption: A generalized workflow for drug discovery, illustrating the interplay between in silico prediction, experimental validation, and lead optimization.
Caption: A simplified representation of the EGFR/mTOR signaling pathway, a common target for 2-aminothiazole-based anticancer agents.
Conclusion
The integration of in silico and experimental approaches has proven to be a powerful strategy in the discovery and development of novel 2-aminothiazole derivatives. While computational models offer a rapid and cost-effective means of prioritizing candidates, experimental validation remains indispensable for confirming their biological activity and therapeutic potential. The continued refinement of computational algorithms, coupled with robust experimental validation, will undoubtedly accelerate the translation of promising 2-aminothiazole-based compounds from the laboratory to the clinic.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
- 6. In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 2-amino-5-propylthiazole-4-carboxylate: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Thiazole derivatives may present several hazards, including skin and eye irritation, potential toxicity if swallowed or in contact with skin, and may cause respiratory irritation.[1][3][4] It is also prudent to assume the compound is harmful to aquatic life with long-lasting effects.[1][3] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.
Table 1: Hazard Identification and Recommended Personal Protective Equipment
| Hazard Category | Potential Effects | Recommended PPE |
| Health Hazards | Causes skin irritation.[1] Causes serious eye irritation.[1] May cause respiratory irritation.[1] Harmful if swallowed.[3] Toxic in contact with skin.[1] | Wear protective gloves, clothing, and eye/face protection.[1] Use a dust mask type N95 (US) or equivalent. |
| Environmental Hazards | Harmful to aquatic life.[3] | Avoid release to the environment.[1] Do not let the product enter drains.[1][3] |
| Physical/Chemical Hazards | Thermal decomposition can release toxic gases and vapors (carbon oxides, nitrogen oxides, sulfur oxides).[1] | Handle in a well-ventilated area, away from heat and sources of ignition.[1][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of Methyl 2-amino-5-propylthiazole-4-carboxylate.
-
Waste Segregation:
-
Solid Waste: Collect waste this compound in a dedicated, clearly labeled hazardous waste container with a secure lid.[1]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids.[1] Do not mix with other incompatible waste streams.[1][2]
-
Contaminated Materials: Any materials used in handling or cleaning up spills (e.g., gloves, absorbent pads, wipes) must be collected and disposed of as solid hazardous waste.[1][3]
-
-
Container Labeling:
-
Storage:
-
Professional Disposal:
Spill and Leak Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[1][3]
-
Control Ignition Sources: If the substance is flammable, extinguish any nearby sources of ignition.[3]
-
Containment:
-
For solid spills, carefully sweep or vacuum the material and place it in a labeled container for disposal. Avoid generating dust.[1][4]
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3] Do not use combustible materials like paper towels for initial absorption.[3]
-
-
Cleanup:
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department as per your institution's policies.[1][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Methyl 2-amino-5-propylthiazole-4-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-amino-5-propylthiazole-4-carboxylate. The following procedures are based on the known hazards of similar thiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Glasses | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[1] |
| Face Shield | Worn over safety goggles | Recommended for handling large quantities or when there is a significant risk of splashing.[1][2] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[1][2] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant material recommended | Protects skin and personal clothing from contamination.[1] |
| Chemical-resistant Apron | Recommended for larger quantities or significant splash risks | Provides an additional layer of protection for the torso.[2][3] | |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[4]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][4]
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[5]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.[5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All chemical waste must be treated as hazardous unless determined otherwise by a qualified professional.
-
Container Disposal: Empty containers should be handled as if they still contain the product. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[2]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing and wash it before reuse.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][6]
Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
